molecular formula C8H8BNO2S B151216 2-Methylbenzothiazole-5-boronic acid CAS No. 590417-67-7

2-Methylbenzothiazole-5-boronic acid

Número de catálogo: B151216
Número CAS: 590417-67-7
Peso molecular: 193.04 g/mol
Clave InChI: XFPZHJXTRXAWAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylbenzothiazole-5-boronic acid is a useful research compound. Its molecular formula is C8H8BNO2S and its molecular weight is 193.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZHJXTRXAWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC(=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621107
Record name (2-Methyl-1,3-benzothiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-67-7
Record name (2-Methyl-1,3-benzothiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 590417-67-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Methylbenzothiazole-5-boronic acid, a versatile building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, reactivity, and potential biological applications, offering a valuable resource for researchers engaged in drug discovery and development.

Core Chemical Properties

This compound is a solid organic compound that integrates the benzothiazole scaffold with a reactive boronic acid moiety.[1] This combination makes it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions.[2]

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₈BNO₂S[1][3][4]
Molecular Weight 193.03 g/mol [1][3]
CAS Number 590417-67-7[4]
Appearance Solid (predicted)[1]
Melting Point Not available
Boiling Point 398.8 ± 34.0 °C (Predicted)[5]
Density 1.37 ± 0.1 g/cm³ (Predicted)[5]
Solubility Soluble in many organic solvents (general characteristic of arylboronic acids)General Knowledge

Reactivity and Synthetic Applications

The boronic acid functional group imparts significant reactivity to this compound, making it a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2][6] It is also a viable substrate for copper-catalyzed Chan-Lam cross-coupling reactions, enabling the formation of carbon-heteroatom bonds (C-N, C-O).[2][7] These reactions are fundamental in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, based on general procedures for analogous compounds, the following protocols can be adapted.

1. Proposed Synthesis of this compound via Borylation of 5-Bromo-2-methylbenzothiazole:

This protocol is adapted from a general method for the synthesis of arylboronic esters.[8]

  • Step 1: Grignard Reagent Formation. To a solution of 5-bromo-2-methylbenzothiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings. The mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is typically monitored by the consumption of magnesium.

  • Step 2: Borylation. The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of triisopropyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

  • Step 3: Hydrolysis. The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C. The mixture is then stirred at room temperature until the boronic acid precipitates.

  • Step 4: Purification. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[9][10]

2. General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol is based on established procedures for Suzuki-Miyaura reactions.[11][12][13]

  • Reaction Setup. In a reaction vessel, combine this compound (1.0-1.5 equivalents), an aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Solvent. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.

  • Reaction Conditions. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

3. General Protocol for Chan-Lam Cross-Coupling:

This protocol is based on general methods for Chan-Lam reactions.[7][14][15][16][17]

  • Reaction Setup. In a reaction vessel, combine this compound (1.0-1.5 equivalents), an amine or alcohol (1.0 equivalent), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine).

  • Solvent. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or methanol.

  • Reaction Conditions. The reaction is often performed at room temperature and is open to the air, as oxygen can act as the terminal oxidant. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification. The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Spectral Data

Reference Spectral Data for 2-Methylbenzothiazole:

Data TypeKey Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, and a characteristic singlet for the methyl group protons around 2.8 ppm.[18]
¹³C NMR Aromatic carbons in the range of 120-155 ppm, the methyl carbon around 20 ppm, and the quaternary carbon of the thiazole ring around 167 ppm.[19]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 149, with characteristic fragmentation patterns.[18][20]

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[21][22][23][24] The boronic acid moiety is a key pharmacophore in several approved drugs, most notably the proteasome inhibitor bortezomib, which is used in cancer therapy.[25][26]

A plausible mechanism of action for the potential anticancer activity of this compound, by analogy to bortezomib, involves the inhibition of the 26S proteasome.[25] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, including IκB, the inhibitor of the transcription factor NF-κB.

Hypothetical Signaling Pathway for Anticancer Activity:

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

In this proposed pathway, this compound inhibits the proteasome, preventing the degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of genes that promote cell proliferation and suppress apoptosis. This ultimately leads to programmed cell death in cancer cells.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in robust cross-coupling reactions allows for the construction of a diverse array of complex molecules. While specific experimental data for this compound is limited, its structural similarity to other biologically active benzothiazoles and boronic acids suggests significant potential for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

References

2-Methylbenzothiazole-5-boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for 2-Methylbenzothiazole-5-boronic acid, a compound of interest in biomedical research.

Physicochemical Properties

This compound is an organic compound that has applications in various research areas, including medicinal chemistry.[] Key quantitative data for this molecule are summarized below.

PropertyValueSource
Molecular Formula C₈H₈BNO₂S[][2][3]
Molecular Weight 193.03 g/mol []
Exact Mass 193.0368798 g/mol []
Monoisotopic Mass 193.0368798 g/mol []

Compound Identification

For accurate tracking and referencing in research and development, the following identifiers are associated with this compound:

IdentifierValue
IUPAC Name (2-methyl-1,3-benzothiazol-5-yl)boronic acid
CAS Number 590417-67-7
InChI Key XFPZHJXTRXAWAO-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=C1)SC(=N2)C)(O)O

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the laboratory and the intended application. Researchers should consult peer-reviewed scientific literature and established chemical synthesis databases for validated methodologies. The procedures often involve multi-step synthesis starting from commercially available precursors, followed by purification techniques such as recrystallization or chromatography, and confirmation of the structure and purity using methods like NMR spectroscopy and mass spectrometry.

Logical Relationships in Drug Discovery

The utility of boronic acids in drug development often stems from their ability to form reversible covalent bonds with biological targets. The following diagram illustrates a generalized workflow for integrating a boronic acid compound into a drug discovery pipeline.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Target_Identification Target Identification and Validation Compound_Screening Compound Screening (e.g., HTS) Target_Identification->Compound_Screening Hit_to_Lead Hit-to-Lead Optimization Compound_Screening->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_vitro_ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->In_vitro_ADMET In_vivo_Studies In vivo Efficacy and Safety Studies In_vitro_ADMET->In_vivo_Studies IND_Application Investigational New Drug (IND) Application In_vivo_Studies->IND_Application Clinical_Trials Clinical Trials (Phase I, II, III) IND_Application->Clinical_Trials NDA_Submission New Drug Application (NDA) Submission Clinical_Trials->NDA_Submission

Caption: A generalized workflow for drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis and purification of 2-Methylbenzothiazole-5-boronic acid, a valuable building block in medicinal chemistry and materials science. The methodologies detailed are based on established chemical principles, including the palladium-catalyzed Miyaura borylation and acid-base extraction techniques for purification.

Overview and Principle

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 5-Bromo-2-methylbenzothiazole.

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction is employed to install a boronic ester group at the 5-position of the benzothiazole ring. This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst, and a base. The resulting intermediate is 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole.

  • Hydrolysis: The stable pinacol boronic ester intermediate is then hydrolyzed under acidic conditions to yield the final this compound.

Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts. A highly effective method involves the selective extraction of the acidic boronic acid into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified product.

Data Summary

The following tables summarize the key quantitative and qualitative data for the materials involved in the synthesis.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
5-Bromo-2-methylbenzothiazoleC₈H₆BrNS228.11Solid75-80
This compoundC₈H₈BNO₂S193.03SolidNot available

Table 2: Summary of a Typical Reaction Protocol

ParameterValue
Reactants
5-Bromo-2-methylbenzothiazole1.0 eq
Bis(pinacolato)diboron (B₂pin₂)1.2 eq
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.03 eq (3 mol%)
Potassium Acetate (KOAc)3.0 eq
Solvent 1,4-Dioxane (anhydrous)
Reaction Temperature 85-90 °C
Reaction Time 12-18 hours
Hydrolysis Agent 2M Hydrochloric Acid (HCl)
Typical Yield 70-85% (unoptimized)

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of this compound pinacol ester

  • To a dry Schlenk flask, add 5-Bromo-2-methylbenzothiazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting bromide).

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Protocol 3.2: Hydrolysis to this compound

  • Dissolve the crude pinacol ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add 2M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the ester to the boronic acid.

  • Remove the THF from the reaction mixture under reduced pressure.

  • The crude this compound may precipitate from the remaining aqueous solution. If so, collect it by filtration. If not, proceed directly to the purification protocol.

Protocol 3.3: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine the aqueous layers. Wash this combined basic solution once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral organic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify by adding 2M HCl dropwise with stirring.

  • The purified this compound will precipitate as a solid as the pH becomes acidic.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Dry the purified product under vacuum to a constant weight.

Visualized Workflows and Pathways

Diagram 1: Synthetic Reaction Scheme

Synthesis_Scheme SM 5-Bromo-2-methylbenzothiazole cond1 Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 85-90°C B2pin2 Bis(pinacolato)diboron Intermediate This compound pinacol ester cond2 HCl (aq), THF Room Temp. Product This compound H2O H₂O cond1->Intermediate Miyaura Borylation cond2->Product Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow start Combine Reactants: 5-Bromo-2-methylbenzothiazole, B₂pin₂, KOAc, Pd(dppf)Cl₂ reaction Miyaura Borylation (1,4-Dioxane, 85-90°C, 12-18h) start->reaction workup1 Cool & Filter through Celite Concentrate Filtrate reaction->workup1 hydrolysis Hydrolysis of Pinacol Ester (THF, aq. HCl) workup1->hydrolysis workup2 Dissolve Crude in EtOAc hydrolysis->workup2 extraction Basic Extraction (1M NaOH (aq)) workup2->extraction separation Separate Layers extraction->separation organic_impurities Organic Layer: (Impurities) separation->organic_impurities Discard acidification Acidify Aqueous Layer (Ice Bath, 2M HCl) separation->acidification Aqueous Layer filtration Vacuum Filtration acidification->filtration drying Dry Under Vacuum filtration->drying final_product Pure 2-Methylbenzothiazole- 5-boronic acid drying->final_product

Caption: Step-by-step workflow for the synthesis and purification process.

Spectral Data Analysis of 2-Methylbenzothiazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Methylbenzothiazole-5-boronic acid, a significant organic compound in biomedical research with potential applications in the development of treatments for various diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its characterization.

While experimental spectral data for this compound is not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and available data for analogous compounds. It also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of 2-methylbenzothiazole and other arylboronic acids.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2s1HH on C4
~7.9d1HH on C6
~7.8d1HH on C7
~5.5-6.0br s2HB(OH)₂
~2.8s3H-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~168C2 (C=N)
~154C7a
~138C3a
~135C6
~130C4
~125C7
~122C5-B
~20-CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100Broad, StrongO-H stretch (boronic acid)
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1600MediumC=N stretch (benzothiazole)
~1500MediumAromatic C=C stretch
~1350StrongB-O stretch
~1020StrongB-C stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
193.04[M]⁺ (Exact Mass: 193.0369)
175[M-H₂O]⁺
148[M-B(OH)₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to observe the exchangeable protons of the boronic acid group.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1 second.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation :

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Data Acquisition :

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing : The software will automatically perform a background subtraction. The resulting spectrum should be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition :

    • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ or in negative ion mode for [M-H]⁻.

    • Set the mass range to scan from m/z 50 to 500.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

  • Data Processing : Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and its fragments. This data can be used to confirm the elemental composition of the molecule.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and a conceptual overview of NMR spectroscopy.

Spectral_Analysis_Workflow Figure 1: General Workflow for Spectral Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of 2-Methyl- benzothiazole-5-boronic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation Reporting Reporting of Spectral Data Structure_Elucidation->Reporting

Caption: Figure 1: General Workflow for Spectral Analysis

NMR_Signaling_Pathway Figure 2: Conceptual Diagram of NMR Spectroscopy cluster_magnet External Magnetic Field (B₀) cluster_sample Sample Nuclei Low_Energy Low Energy State (Spins Aligned) High_Energy High Energy State (Spins Opposed) Low_Energy->High_Energy Absorption of Energy Relaxation Relaxation High_Energy->Relaxation Emission of Energy RF_Pulse Radiofrequency Pulse (Excitation) FID Free Induction Decay (Signal) Relaxation->FID NMR_Spectrum NMR Spectrum FID->NMR_Spectrum Fourier Transform

Caption: Figure 2: Conceptual Diagram of NMR Spectroscopy

A Technical Guide to the Solubility of 2-Methylbenzothiazole-5-boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzothiazole-5-boronic acid is a heterocyclic organic compound of interest in medicinal chemistry and materials science. As with any chemical entity, a thorough understanding of its solubility in various organic solvents is fundamental for its application in synthesis, purification, formulation, and screening. The selection of an appropriate solvent system can significantly influence reaction kinetics, yield, and the ease of product isolation.

General Solubility Characteristics of Boronic Acids

The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the specific functional groups on the boronic acid molecule. Generally, boronic acids exhibit poor solubility in nonpolar hydrocarbon solvents and higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

While specific data for this compound is not published, the solubility of phenylboronic acid, a parent compound for many arylboronic acids, can offer some initial insights.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTypeSolubility Characteristics
ChloroformChloroalkaneModerate Solubility
AcetoneKetoneHigh Solubility
3-PentanoneKetoneHigh Solubility
Dipropyl etherEtherHigh Solubility
MethylcyclohexaneHydrocarbonVery Low Solubility

This data is provided as a proxy and the solubility of this compound may vary.

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the solubility of this compound, a detailed methodology is provided below. This protocol is adapted from the dynamic method, a common and reliable technique for measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1]

Materials and Apparatus
  • Solute: this compound (high purity)

  • Solvents: A range of high-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform)

  • Equipment:

    • Jacketed glass vessel

    • Magnetic stirrer and stir bars

    • Circulating thermostat bath

    • Calibrated thermometer or temperature probe

    • Luminance probe or a laser beam and photodetector for turbidity measurement

    • Analytical balance

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[1]

  • Heating and Observation:

    • Place the vessel in the thermostat bath and commence stirring the mixture.[1]

    • Slowly increase the temperature of the bath at a constant and controlled rate (e.g., 0.1-0.5 °C/min).[1]

  • Turbidity Measurement:

    • Continuously monitor the turbidity of the solution. This can be done using a luminance probe or by observing the scattering of a laser beam passing through the solution.[1]

  • Determination of Dissolution Temperature:

    • The temperature at which the last solid particles of the solute disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[1]

  • Data Collection and Analysis:

    • Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility against temperature.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute add_solvent Add Solvent weigh_solute->add_solvent Known Composition heat_stir Controlled Heating & Stirring add_solvent->heat_stir monitor_turbidity Monitor Turbidity heat_stir->monitor_turbidity record_temp Record Dissolution Temperature monitor_turbidity->record_temp plot_curve Plot Solubility Curve record_temp->plot_curve

Caption: Workflow for Dynamic Solubility Determination.

This guide provides a foundational approach for researchers to systematically determine the solubility of this compound in various organic solvents, a critical step for its effective use in research and development.

References

2-Methylbenzothiazole-5-boronic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Methylbenzothiazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Understanding these parameters is critical for ensuring the integrity and reactivity of this reagent in research and development applications. While specific quantitative stability data for this particular compound is not extensively available in the public domain, this document synthesizes information on the stability of arylboronic acids as a class, providing a robust framework for its handling and storage.

Chemical Properties and Structure

This compound is an organic compound featuring a benzothiazole core functionalized with a methyl group and a boronic acid moiety. Its structure makes it a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions.

Molecular Formula: C₈H₈BNO₂S Molecular Weight: 193.03 g/mol Appearance: Typically a solid

Stability Profile

Arylboronic acids are generally considered to be solids that are stable in air and can be stored for extended periods without decomposition[1]. However, the stability of specific arylboronic acids can be influenced by their structural features, particularly the presence of certain functional groups or heterocyclic rings.

General Stability of Arylboronic Acids

While many arylboronic acids are stable, certain classes, including some 2-heterocyclic derivatives, are known to be inherently unstable[2]. These compounds can undergo decomposition upon storage, especially when exposed to air and moisture[2]. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation: This is a common degradation pathway for arylboronic acids, particularly in the presence of water, where the boronic acid group is replaced by a hydrogen atom[3]. This process can be accelerated by heat, base, or the presence of a palladium catalyst[2].

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by various oxidizing agents and reactive oxygen species[4].

Stability of this compound

Specific quantitative stability data for this compound is limited. However, as a heterocyclic boronic acid, it may be susceptible to the degradation pathways mentioned above. Anecdotal evidence suggests that some 2-heterocyclic boronic acids can show significant decomposition over a period of 15 days when stored on the benchtop under air[2]. Therefore, careful storage is crucial to maintain its quality.

The following table summarizes the known stability information for arylboronic acids, which can be used as a guideline for handling this compound.

Condition Effect on Arylboronic Acids Recommendation for this compound
Air (Oxygen) Can lead to oxidation, forming phenols and boric acid[4]. Some heterocyclic boronic acids are particularly unstable in air[2].Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Moisture (Water) Can facilitate protodeboronation, leading to the loss of the boronic acid group[3].Store in a dry environment and use a tightly sealed container.
Light While not extensively documented for this specific compound, light can promote degradation of some organic molecules.Store in a dark place or in an amber vial to protect from light.
Temperature Elevated temperatures can accelerate decomposition pathways like protodeboronation[2].Store at low temperatures (2-8°C) to slow down potential degradation[5].
pH The stability of the C-B bond can be pH-dependent. Both acidic and basic conditions can promote protodeboronation.Maintain a neutral environment during storage and handling whenever possible.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information for this compound and related arylboronic acids.

Parameter Recommended Condition Rationale
Temperature 2-8°C[5]To minimize the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)[5][6]To prevent oxidation by atmospheric oxygen.
Container Tightly sealed, opaque or amber container[6][7]To protect from moisture and light.
Location A dry, well-ventilated area[7][8]To prevent moisture uptake and ensure a safe storage environment.
Incompatible Materials Store away from strong oxidizing agents[7][8].To prevent chemical reactions that could lead to degradation.

Experimental Protocols: A General Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare multiple aliquots of This compound temp Temperature (e.g., 25°C, 40°C) prep->temp Expose to humidity Humidity (e.g., 75% RH) prep->humidity Expose to light Light Exposure (e.g., UV, fluorescent) prep->light Expose to air Air Exposure prep->air Expose to control Control (2-8°C, inert gas, dark) prep->control Expose to sampling Sample at defined time points (e.g., 0, 1, 2, 4 weeks) temp->sampling humidity->sampling light->sampling air->sampling control->sampling hplc Purity analysis by HPLC sampling->hplc nmr Structural integrity by NMR sampling->nmr lcms Identification of degradants by LC-MS sampling->lcms eval Compare results to control and initial time point hplc->eval nmr->eval lcms->eval report Generate stability report eval->report Degradation_Pathways cluster_main This compound cluster_proto Protodeboronation cluster_ox Oxidation start R-B(OH)₂ proto_reagent + H₂O start->proto_reagent ox_reagent + [O] start->ox_reagent proto_product R-H (2-Methylbenzothiazole) proto_reagent->proto_product ox_product R-OH (5-Hydroxy-2-methylbenzothiazole) ox_reagent->ox_product

References

An In-depth Technical Guide to 2-Methylbenzothiazole-5-boronic acid: Theoretical and Computed Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzothiazole-5-boronic acid is a heterocyclic organic compound of growing interest in medicinal chemistry and materials science. Its benzothiazole core is a prevalent scaffold in numerous biologically active molecules, while the boronic acid functional group makes it a versatile building block for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the theoretical and computed properties of this compound, alongside generalized experimental protocols for its synthesis and application in Suzuki coupling reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel organic materials.

Theoretical and Computed Properties

Detailed theoretical and computational studies specifically on this compound are limited in publicly available literature. However, we can infer some of its properties from computational data available for the parent compound and related derivatives. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules, and such studies have been performed on various benzothiazole derivatives.[1][2]

Below is a summary of computed properties for this compound, primarily sourced from publicly accessible chemical databases, supplemented with typical values observed in computational studies of similar benzothiazole derivatives.

PropertyValueSource
Molecular Formula C₈H₈BNO₂S[]
Molecular Weight 193.03 g/mol []
IUPAC Name (2-methyl-1,3-benzothiazol-5-yl)boronic acid[]
Canonical SMILES B(C1=CC2=C(C=C1)SC(=N2)C)(O)O[]
InChI InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3[]
Hydrogen Bond Donor Count 2[]
Hydrogen Bond Acceptor Count 4[]
Rotatable Bond Count 1[]
Topological Polar Surface Area 81.6 Ų[]
Formal Charge 0[]

Note: The lack of specific experimental or extensive computational data in the literature for parameters such as bond lengths, bond angles, Mulliken charges, and HOMO-LUMO gap for this specific molecule necessitates that researchers perform their own calculations or experiments to obtain these values for their specific applications.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established methods for analogous compounds.

Synthesis of this compound

A common route for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by hydrolysis. A plausible synthetic pathway for this compound would start from 5-bromo-2-methylbenzothiazole.

Generalized Protocol:

  • Formation of the Grignard Reagent: To a solution of 5-bromo-2-methylbenzothiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Borylation: Cool the resulting Grignard reagent to a low temperature (e.g., -78 °C) and add a trialkyl borate, such as trimethyl borate, dropwise.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and then quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G A 5-Bromo-2-methylbenzothiazole B Grignard Reagent Formation (Mg, THF) A->B C Organomagnesium Intermediate B->C D Borylation (B(OMe)3, -78 °C) C->D E Boronate Ester Intermediate D->E F Hydrolysis (H3O+) E->F G This compound F->G

Caption: Generalized workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction

This compound can be used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl compounds.

Generalized Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.[4][5]

G cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture This compound This compound This compound->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up Work-up Heating->Work-up Purification Purification Work-up->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Potential Applications and Biological Activities

While specific biological data for this compound is not extensively reported, the benzothiazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzothiazole have been reported to exhibit a broad spectrum of activities, including:

  • Anticancer Activity: Many 2-substituted benzothiazole derivatives have shown potent anticancer activity.[6]

  • Antimicrobial Activity: Benzothiazole derivatives have been investigated for their antibacterial and antifungal properties.[7][8]

  • Enzyme Inhibition: Certain benzothiazole derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO).[9]

The presence of the boronic acid moiety also opens up possibilities for applications in areas such as:

  • Biosensors: Boronic acids are known to interact with diols, making them suitable for the development of sensors for saccharides and other biologically important molecules.

  • Drug Delivery: The ability of boronic acids to form reversible covalent bonds can be exploited in the design of targeted drug delivery systems.

Researchers are encouraged to explore the biological activities of this compound and its derivatives, as this compound holds promise for the development of new therapeutic agents and research tools.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed theoretical and experimental data for this specific compound are still emerging, this guide provides a foundational understanding of its properties and synthetic utility based on the current body of literature for related compounds. The generalized protocols and overview of potential applications are intended to facilitate further research and development in this exciting area.

References

Navigating the Structural Landscape of 2-Methylbenzothiazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzothiazole-5-boronic acid, a compound of significant interest in the biomedical field for its potential applications in treating diseases such as cancer and diabetes.[] While an experimentally determined crystalline structure for this specific molecule is not publicly available at the time of this publication, this document consolidates the known physicochemical properties, outlines a probable synthetic route, details standard characterization methodologies, and discusses its relevance in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel benzothiazole derivatives.

Introduction

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] When functionalized with a boronic acid group, these molecules become powerful building blocks in synthetic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][4] This versatility allows for the construction of complex molecular architectures, a crucial aspect of modern drug discovery.[2] this compound embodies this potential, merging the therapeutic promise of the benzothiazole core with the synthetic adaptability of the boronic acid functional group.

Physicochemical Properties

While a definitive crystal structure is not available, a summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈BNO₂S[][5]
Molecular Weight 193.03 g/mol []
CAS Number 590417-67-7[5]
IUPAC Name (2-methyl-1,3-benzothiazol-5-yl)boronic acid[]
Synonyms (2-Methylbenzo[d]thiazol-5-yl)boronic acid, 2-methyl-benzothiazole-5-boronic acid[]
Canonical SMILES B(C1=CC2=C(C=C1)SC(=N2)C)(O)O[]
InChI InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3[]
InChI Key XFPZHJXTRXAWAO-UHFFFAOYSA-N[]
Hydrogen Bond Donor Count 2[]
Hydrogen Bond Acceptor Count 4[]
Rotatable Bond Count 1[]
Exact Mass 193.0368798 g/mol []
Topological Polar Surface Area 81.6 Ų[]
Heavy Atom Count 13[]

Synthesis and Characterization

Proposed Synthetic Pathway

An established experimental protocol for the synthesis of this compound is not detailed in the public literature. However, a general and plausible synthetic route can be proposed based on common methodologies for preparing arylboronic acids. A typical approach involves the borylation of a halogenated benzothiazole precursor. The pinacol ester of the boronic acid is often synthesized as a stable intermediate.

G Proposed Synthetic Pathway for this compound cluster_0 Step 1: Halogenation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis 2-Methylbenzothiazole 2-Methylbenzothiazole Halogenated_2-Methylbenzothiazole Halogenated_2-Methylbenzothiazole 2-Methylbenzothiazole->Halogenated_2-Methylbenzothiazole Halogenating Agent (e.g., NBS, Br2) Pinacol_Ester This compound pinacol ester Halogenated_2-Methylbenzothiazole->Pinacol_Ester Suzuki-Miyaura Coupling Conditions Borylation_Reagent B2pin2, Pd Catalyst, Base Final_Product This compound Pinacol_Ester->Final_Product Deprotection Hydrolysis_Reagent Acidic or Basic Hydrolysis

A proposed multi-step synthesis of this compound.
Standard Experimental Characterization Protocols

Proper characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following are standard analytical techniques for characterizing boronic acids.

HPLC is a fundamental technique for assessing the purity of the final product and intermediates.

  • Sample Preparation: A stock solution of the compound is prepared at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.[6]

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common.[6]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[6]

    • Detection: A UV detector is used, with the detection wavelength set based on the chromophore of the benzothiazole ring system.[6]

¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Data Acquisition: Spectra are acquired on an NMR spectrometer with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the proton and carbon framework of the molecule.

MS is used to determine the molecular weight and elemental composition of the compound.

  • Ionization Method: Electrospray ionization (ESI) is a common technique for boronic acids.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

To determine the definitive crystalline structure, single-crystal X-ray diffraction would be the required technique.

  • Crystallization: The primary challenge is to grow single crystals of sufficient size and quality. This often involves techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined to obtain the final crystal structure, including atomic coordinates, bond lengths, bond angles, and crystal packing information.

G General Experimental Workflow for Characterization Synthesized_Compound Synthesized Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Compound->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation (NMR, MS) Purity_Assessment->Structural_Elucidation Crystallization Single Crystal Growth Structural_Elucidation->Crystallization Crystal_Structure_Determination X-ray Crystallography Crystallization->Crystal_Structure_Determination

A standard workflow for the characterization of a synthesized organic compound.

Relevance in Drug Discovery and Development

This compound is a molecule of interest for drug development due to the combined properties of its two key moieties.

  • The Benzothiazole Core: This heterocyclic system is a well-established pharmacophore found in drugs with a wide array of therapeutic applications.[3] Its rigid structure can facilitate binding to biological targets.

  • The Boronic Acid Group: Boronic acids are recognized as unique functional groups in medicinal chemistry.[7] They can act as Lewis acids and form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors. Several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, have been approved for clinical use.[8]

The presence of the boronic acid at the 5-position of the 2-methylbenzothiazole scaffold provides a strategic point for derivatization, allowing for the exploration of structure-activity relationships in drug design programs.

G Logical Relationship in Drug Discovery Compound This compound Benzothiazole_Core Benzothiazole Core Compound->Benzothiazole_Core contains Boronic_Acid_Moiety Boronic Acid Moiety Compound->Boronic_Acid_Moiety contains Biological_Activity Potential Biological Activity Benzothiazole_Core->Biological_Activity confers Synthetic_Versatility Synthetic Versatility Boronic_Acid_Moiety->Synthetic_Versatility enables Therapeutic_Applications Therapeutic Applications (e.g., Oncology, Metabolic Diseases) Biological_Activity->Therapeutic_Applications leads to Synthetic_Versatility->Therapeutic_Applications enables development of

The interplay of structural features and their implications for drug discovery.

Conclusion

While the definitive crystalline structure of this compound remains to be elucidated, this technical guide provides a comprehensive summary of its known properties and its potential in the field of medicinal chemistry. The combination of the biologically active benzothiazole core and the synthetically versatile boronic acid moiety makes it a valuable building block for the development of novel therapeutics. Future research involving the successful crystallization and X-ray diffraction analysis of this compound will provide deeper insights into its solid-state properties and intermolecular interactions, further aiding in its application in materials science and drug design.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide is particularly vital in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures.[2]

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-methylbenzothiazole scaffold, in particular, is a key structural motif in various pharmacologically active agents. The functionalization of this core at the 5-position through Suzuki-Miyaura coupling with 2-Methylbenzothiazole-5-boronic acid allows for the synthesis of diverse libraries of 5-aryl-2-methylbenzothiazoles, which are of high interest for drug discovery and development programs.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, a summary of representative reaction conditions, and an overview of the reaction's workflow.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Heterocyclic boronic acids, such as this compound, can present challenges, including competitive protodeboronation under basic conditions.[3] Therefore, careful optimization of the reaction parameters (catalyst, ligand, base, and solvent) is crucial for achieving high yields.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), the selected base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%). If a solid ligand is used, it is added at this stage.

  • The vessel is sealed with a septum, and the atmosphere is purged by evacuating and backfilling with an inert gas (this cycle is repeated three times).

  • The anhydrous, degassed solvent is added via syringe.

  • The reaction mixture is stirred at the desired temperature (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylbenzothiazole product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of benzothiazole derivatives with various aryl boronic acids, which can be adapted for this compound.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Amino-6-bromobenzothiazole4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O (4:1)9531Moderate
22-Amino-6-bromobenzothiazole3,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane10024High
32-(4-Bromophenyl)benzothiazolePhenylboronic acidPdCl₂ (cat.)K₂CO₃ (2)DMF120-80-95[4]
43-Chloroindazole5-Indoleboronic acidP2 (SPhos precatalyst) (2.5)K₃PO₄ (2)Dioxane/H₂O (5:1)1001590[5]
56-ChloroindolePhenylboronic acidP1 (XPhos precatalyst) (1.5)K₃PO₄ (2)Dioxane/H₂O (4:1)605-897[5]

Visualizations

Suzuki_Miyaura_Coupling_Workflow start Start: Assemble Reactants reagents 1. Add this compound, aryl halide, base, and catalyst to flask start->reagents inert_atm 2. Purge with Inert Gas (Argon or Nitrogen) reagents->inert_atm add_solvent 3. Add Degassed Solvent inert_atm->add_solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup 5. Aqueous Workup: Dilute, wash with water and brine reaction->workup purification 6. Purification: Dry, concentrate, and perform column chromatography workup->purification product End: Pure 5-Aryl-2-methylbenzothiazole purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Ar-X oa_label Oxidative Addition transmetal_intermediate Ar-Pd(II)(Ar')L_n pd_complex->transmetal_intermediate Ar'-B(OH)₂ (Base) tm_label Transmetalation transmetal_intermediate->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methylbenzothiazole-5-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Methylbenzothiazole-5-boronic acid with various aryl halides. This reaction is a powerful tool for the synthesis of 5-aryl-2-methylbenzothiazoles, a class of compounds with significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

In the context of drug discovery and development, the benzothiazole scaffold is a privileged structure found in numerous biologically active molecules. The ability to introduce diverse aryl substituents at the 5-position of the 2-methylbenzothiazole core via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

While specific reaction conditions can vary depending on the substrates, the following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. The first protocol is a general method, and the second is a more specific example adapted from the successful coupling of a structurally similar benzothiazole derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound or its pinacol ester derivative

  • Aryl halide (bromide or iodide are typically more reactive than chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (often used as a co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1-1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Adapted Procedure for the Synthesis of 5-Aryl-2-methylbenzothiazoles

This protocol is adapted from a reported procedure for the synthesis of 2-amino-6-arylbenzothiazoles, a structurally analogous system.[1][2]

Materials:

  • This compound (2.40 mmol)

  • Aryl bromide (2.18 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (4.37 mmol)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a round-bottom flask, combine this compound, the aryl bromide, and K₃PO₄.

  • Add Pd(PPh₃)₄ to the flask.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring for the specified time (monitoring by TLC is recommended, reaction times can range from a few hours to 31 hours).[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 5-aryl-2-methylbenzothiazole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids and esters.[1][2] These results can serve as a valuable starting point for optimizing the coupling of this compound, which is expected to exhibit similar reactivity.

EntryAryl Boronic Acid/EsterSolvent (v/v)BaseCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1p-Tolylboronic acidToluene/H₂O (4:1)K₃PO₄Pd(PPh₃)₄ (5)953165
2p-Tolylboronic acid1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄ (5)953175
3m-Tolylboronic acidToluene/H₂O (4:1)K₃PO₄Pd(PPh₃)₄ (5)953161
44-Methoxyphenylboronic acidDMF/H₂O (4:1)K₃PO₄Pd(PPh₃)₄ (5)953164
53,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄ (5)9531High Yield
6Phenylboronic acid1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄ (5)953172

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R¹-Pd(II)-R² L_n transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product Coupled Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst start->reagents inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heating Heat and Stir Reaction Mixture add_solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Upon Completion purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols: The Role of 2-Methylbenzothiazole-5-boronic acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbenzothiazole-5-boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its benzothiazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The boronic acid moiety facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. This allows for the strategic connection of the 2-methylbenzothiazole unit to various aryl and heteroaryl systems, a key step in the diversification and optimization of lead compounds in drug discovery programs.

One of the most significant applications of benzothiazole derivatives is in the development of kinase inhibitors, particularly targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Consequently, the synthesis of novel PI3K inhibitors is a major focus of oncology research. This document provides detailed protocols and application notes for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on potential PI3K inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.

Synthesis of PI3K Inhibitor Scaffolds:

Benzothiazole-containing compounds have been identified as potent and selective inhibitors of PI3K isoforms, particularly PI3Kβ.[1] The synthesis of these inhibitors often involves the construction of a complex heterocyclic system where a substituted benzothiazole is a key component. This compound can be coupled with various halogenated heterocycles to generate a library of potential PI3K inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of synthesized benzothiazole derivatives against PI3K isoforms and mTOR. While these specific compounds were not synthesized using this compound, they represent the class of molecules that can be accessed and diversified through its use in Suzuki-Miyaura coupling reactions. The data highlights the potential for developing potent and selective PI3Kβ inhibitors based on the benzothiazole scaffold.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)
Compound 10 >10000112>100001056>10000
Compound 11 >1000045>10000879>10000
GDC-0941 336126317

Data adapted from "Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors".[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a key benzothiazole intermediate and its subsequent use in a representative Suzuki-Miyaura coupling reaction with an aryl halide to generate a pharmaceutical intermediate.

Protocol 1: Synthesis of 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Intermediate A)

This protocol describes the synthesis of a halogenated benzothiazole that can serve as a coupling partner for this compound (in a conceptual subsequent step, not shown).

Materials:

  • 2,6-dibromo-4-chloroaniline

  • Thiophosgene

  • 4-Dimethylaminopyridine (DMAP)

  • Methylene chloride (CH₂Cl₂)

  • Morpholine

  • Dioxane

  • Caesium carbonate (Cs₂CO₃)

  • Sodium sulfate (Na₂SO₄)

  • Distilled water

  • Brine

Procedure:

  • Step 1: Synthesis of 1,3-Dibromo-5-chloro-2-isothiocyanatobenzene.

    • To a solution of 2,6-dibromo-4-chloroaniline (17.29 g, 60.6 mmol) in methylene chloride (100 mL), add thiophosgene (20.9 g, 181.8 mmol) rapidly at 0 °C.

    • Add a solution of DMAP in methylene chloride (100 mL) to the reaction mixture.

    • Stir the mixture at 20 °C for 5 hours.

    • Quench the reaction with distilled water.

    • Separate the organic phase, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Step 2: Synthesis of 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Intermediate A).

    • Dissolve the crude product from Step 1 (18.86 g, 57.6 mmol) and morpholine (5.27 g, 60.48 mmol) in dioxane (250 mL).

    • Stir the mixture at 25 °C for 30 minutes.

    • Add caesium carbonate (28.15 g, 86.4 mmol) to the reaction mixture.

    • Stir the mixture at 105 °C for 3 hours.[1]

    • Cool the reaction to 20 °C and quench with distilled water.

    • Extract the aqueous phase with methylene chloride.

    • Combine the organic phases, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting residue by column chromatography to obtain the product as a white solid (Yield: 82%).[1]

Protocol 2: General Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol provides a general method for the Suzuki-Miyaura coupling, which can be adapted for the reaction of various aryl halides with this compound.

Materials:

  • Aryl halide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Isopropanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, dissolve the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).

  • Add palladium(II) acetate (0.02 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Inhibitor Benzothiazole-based PI3Kβ Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzothiazole-based PI3K inhibitors.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reactants Combine Reactants: - Aryl Halide - this compound - Base (K₂CO₃) - Solvent (Isopropanol/Water) Start->Reactants Catalyst Add Pd(OAc)₂ Catalyst Reactants->Catalyst Reaction Heat and Stir (80°C, 4-12h) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine Monitoring->Workup Complete Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a key synthetic intermediate that enables the efficient construction of complex benzothiazole-containing molecules with significant therapeutic potential. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile method for generating libraries of compounds for drug discovery, particularly in the field of oncology. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological activity of novel pharmaceutical intermediates derived from this valuable building block.

References

Application Notes and Protocols: 2-Methylbenzothiazole-5-boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methylbenzothiazole-5-boronic acid as a versatile building block in medicinal chemistry. The benzothiazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities. The presence of a boronic acid moiety at the 5-position allows for facile derivatization through various cross-coupling reactions, making it an invaluable tool for the synthesis of novel therapeutic agents. This document outlines key applications, presents quantitative biological data for representative derivatives, and provides detailed experimental protocols for their synthesis and evaluation.

Key Applications in Drug Discovery

Derivatives of 2-Methylbenzothiazole have demonstrated significant potential across multiple therapeutic areas. The core structure is a known pharmacophore that can interact with various biological targets. Key areas of application include:

  • Anticancer Agents: Benzothiazole derivatives have been extensively investigated as inhibitors of various kinases, such as PI3K, mTOR, EGFR, and p38 MAPK, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] By targeting these kinases, these compounds can effectively halt the progression of cancer.

  • Antimicrobial Agents: The benzothiazole nucleus is found in compounds exhibiting potent activity against a range of bacterial and fungal pathogens. These derivatives can disrupt essential cellular processes in microorganisms, making them promising candidates for the development of new antibiotics and antifungals to combat drug-resistant strains.

  • Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Benzothiazole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting their potential in treating inflammatory disorders.[4][5]

  • Monoamine Oxidase (MAO) Inhibitors: Certain 2-methylbenzothiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[6] This makes them attractive candidates for the treatment of neurodegenerative diseases like Parkinson's disease.[6]

Data Presentation: Biological Activity of 2-Methylbenzothiazole Derivatives

The following tables summarize the quantitative biological data for a selection of 2-methylbenzothiazole derivatives, showcasing their potential in various therapeutic applications.

Table 1: Anticancer Activity of 2-Methylbenzothiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Derivative 1 HT-29 (Colon)MTT Assay3.72 ± 0.3[7]
A549 (Lung)MTT Assay4.07 ± 0.3[7]
MCF-7 (Breast)MTT Assay7.91 ± 0.4[7]
Derivative 2 HT-29 (Colon)MTT Assay3.47 ± 0.2[7]
A549 (Lung)MTT Assay3.89 ± 0.3[7]
MCF-7 (Breast)MTT Assay5.08 ± 0.3[7]
Derivative 3 HepG2 (Liver)MTT Assay56.98 (24h)[5]
38.54 (48h)[5]
Derivative 4 HepG2 (Liver)MTT Assay59.17 (24h)[5]
29.63 (48h)[5]

Table 2: Antimicrobial Activity of 2-Methylbenzothiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
BTZ-1 Staphylococcus aureus31.25[3]
Escherichia coli62.5[3]
Pseudomonas aeruginosa125[3]
BTZ-2 Staphylococcus aureus15.62[3]
Escherichia coli31.25[3]
Pseudomonas aeruginosa62.5[3]

Table 3: Anti-inflammatory Activity of 2-Methylbenzothiazole Derivatives

Compound IDAssayIC50 (µM)Reference
BTZ-COX-1 COX-2 Inhibition0.52[8]
BTZ-COX-2 COX-2 Inhibition0.78[8]

Table 4: Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzothiazole Derivatives

Compound IDEnzymeIC50 (µM)Reference
4d MAO-A0.218[6]
MAO-B0.0046[6]
5e MAO-A0.132[6]
MAO-B0.0054[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound.

Synthesis of 5-Aryl-2-methylbenzothiazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: - this compound - Aryl halide - Palladium catalyst - Ligand - Base solvent Add anhydrous solvent start->solvent inert Purge with inert gas (N2 or Ar) solvent->inert heat Heat to desired temperature (e.g., 80-120 °C) inert->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with water and brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the aryl halide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at 90-110 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methylbenzothiazole.

Synthesis of 5-(Arylamino)-2-methylbenzothiazoles via Chan-Lam Coupling

This protocol outlines a general procedure for the copper-catalyzed Chan-Lam coupling of this compound with amines or anilines.[9]

Materials:

  • This compound (1.0 equiv)

  • Amine or aniline (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Base (e.g., triethylamine or pyridine, 2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Round-bottom flask with a condenser

Procedure:

  • In a round-bottom flask, dissolve this compound and the amine/aniline in the anhydrous solvent.

  • Add copper(II) acetate and the base to the mixture.

  • Stir the reaction mixture at room temperature to 50 °C under an air atmosphere for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-(arylamino)-2-methylbenzothiazole.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol provides a standardized method to assess the cytotoxic effects of synthesized 2-methylbenzothiazole derivatives on cancer cell lines.[10]

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 values H->I

Caption: A workflow for determining the in vitro anticancer activity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-methylbenzothiazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[11][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized 2-methylbenzothiazole derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.[11]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Signaling Pathway and Logical Relationships

Kinase Inhibition Signaling Pathway

Many 2-methylbenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.[2][13]

Kinase Inhibition by 2-Methylbenzothiazole Derivatives

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Methylbenzothiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-methylbenzothiazole derivatives.

References

2-Methylbenzothiazole-5-boronic Acid: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Methylbenzothiazole-5-boronic acid is a valuable heterocyclic building block in medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the linkage of the 2-methylbenzothiazole core to various aryl and heteroaryl moieties. The resulting derivatives have shown significant promise in targeting a variety of biological pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The benzothiazole scaffold itself is a "privileged structure" in drug discovery, known to interact with a multitude of biological targets. The incorporation of a methyl group at the 2-position and a boronic acid at the 5-position provides a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. These notes provide an overview of the applications of this compound, detailed experimental protocols for the synthesis of bioactive derivatives, and a summary of their biological activities.

Key Applications in Drug Discovery

Derivatives of 2-methylbenzothiazole have demonstrated a broad spectrum of pharmacological activities:

  • Anticancer Activity: Many 2-methylbenzothiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Rho-associated kinase (ROCK) pathways.[1][2]

  • Neuroprotective Activity: Certain derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes whose dysregulation is associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3]

  • Anti-inflammatory and Urease Inhibition: The benzothiazole core is also found in compounds with anti-inflammatory properties and the ability to inhibit urease, an enzyme implicated in infections by Helicobacter pylori.

Data Presentation: Biological Activity of 2-Methylbenzothiazole Derivatives

The following tables summarize the quantitative biological activity of representative bioactive molecules synthesized from 2-methylbenzothiazole precursors.

Table 1: Monoamine Oxidase (MAO) Inhibition [3]

Compound IDTargetIC50 (µM)
4d MAO-A0.218
MAO-B0.0046
5c MAO-B0.0056
5d MAO-B0.0052
5e MAO-A0.132
MAO-B0.0054

Table 2: Phosphoinositide 3-kinase (PI3K) and Anticancer Activity [2]

Compound IDPI3Kβ (% Inhib. at 1µM)IC50 (µM) vs. PC-3 (Prostate Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF7 (Breast Cancer)
10 75.91.893.422.55
11 88.30.761.581.23

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the utilization of this compound. Below is a representative protocol for the synthesis of a 2-methyl-5-aryl-benzothiazole derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki coupling of heteroaryl boronic acids.[4][5]

Materials:

  • This compound or its pinacol ester

  • Aryl or heteroaryl halide (e.g., 4-bromopyridine, 4-iodopyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/ethanol mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.02-0.05 eq.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-5-aryl-benzothiazole.

Protocol 2: Synthesis of 2-Methylbenzothiazole Derivatives as MAO Inhibitors

This protocol is adapted from the synthesis of similar 2-methylbenzothiazole derivatives with demonstrated MAO inhibitory activity.[3]

Procedure:

  • A precursor such as 2-methylbenzo[d]thiazol-5-ol is dissolved in DMF.

  • The appropriate benzyl bromide derivative and K₂CO₃ are added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After completion, ethanol is added, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Methylbenzothiazole Derivative Inhibitor->PI3K

Suzuki_Coupling_Workflow Start Start Materials: This compound Aryl/Heteroaryl Halide Reaction Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent - Heat Start->Reaction Workup Reaction Workup - Extraction - Washing - Drying Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Bioactive 2-Methyl-5-aryl- benzothiazole Derivative Purification->Product

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activation MLC_P Phosphorylated MLC ROCK->MLC_P Phosphorylation MLC Myosin Light Chain (MLC) MLC->MLC_P Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Cell_Contraction Cell Contraction & Motility Actin_Myosin->Cell_Contraction Inhibitor Benzothiazole Derivative Inhibitor->ROCK

References

Application Notes and Protocols: Synthesis of 2-Methylbenzothiazole-5-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzothiazole-5-boronic acid pinacol ester is a valuable building block in medicinal chemistry and materials science. The benzothiazole moiety is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The boronic acid pinacol ester functionality allows for facile carbon-carbon and carbon-heteroatom bond formation through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. This document provides detailed protocols for the synthesis of this compound pinacol ester via a palladium-catalyzed Miyaura borylation of 5-bromo-2-methylbenzothiazole.

Applications

This compound pinacol ester is a versatile reagent primarily used in:

  • Drug Discovery: As a key intermediate in the synthesis of complex organic molecules for the development of new therapeutic agents. Its ability to participate in Suzuki-Miyaura coupling allows for the introduction of the 2-methylbenzothiazole core into a variety of molecular frameworks.

  • Materials Science: In the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials where the photophysical properties of the benzothiazole ring system are advantageous.

  • Agrochemicals: As a building block for the synthesis of novel pesticides and herbicides.

Synthesis Overview: Miyaura Borylation

The synthesis of this compound pinacol ester is achieved through the palladium-catalyzed Miyaura borylation of 5-bromo-2-methylbenzothiazole with bis(pinacolato)diboron. This reaction is a reliable and high-yielding method for the formation of a carbon-boron bond on an aromatic ring.

Signaling Pathway of the Miyaura Borylation

Miyaura_Borylation A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-B(OR)2 D->E F Reductive Elimination E->F F->A Catalytic Cycle G Ar-B(OR)2 (Product) F->G H Ar-X (Starting Material) H->B I [B(OR)2]2 I->D J Base J->D

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocols

Synthesis of 5-bromo-2-methylbenzothiazole (Starting Material)
Synthesis of this compound pinacol ester

This protocol is adapted from the synthesis of the analogous 5-Benzothiazole boronic acid pinacol ester.[1]

Materials and Reagents

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-bromo-2-methylbenzothiazole228.111.0228 mg
Bis(pinacolato)diboron253.941.1279 mg
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.0322 mg
Potassium Acetate (KOAc)98.143.0294 mg
1,4-Dioxane (anhydrous)88.11-5 mL

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure

  • Reaction Setup: To a dry round-bottom flask, add 5-bromo-2-methylbenzothiazole (228 mg, 1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (22 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Reaction: Stir the mixture at 80-90 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound pinacol ester as a solid.

Experimental Workflow

Synthesis_Workflow Start Start: 5-bromo-2-methylbenzothiazole Reagents Add: - Bis(pinacolato)diboron - Pd(dppf)Cl2 - KOAc - 1,4-Dioxane Start->Reagents Reaction Heat at 80-90°C (8-16 hours) Reagents->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc - Filter - Wash with H2O/Brine - Dry and Concentrate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: this compound pinacol ester Purification->Product

Caption: Workflow for the synthesis of the target compound.

Characterization Data (Predicted)

Due to the lack of specific literature data for the target compound, the following are predicted characterization values based on the structure and data from similar compounds.

PropertyPredicted Value
Appearance White to off-white solid
Molecular Formula C₁₄H₁₈BNO₂S
Molecular Weight 275.17 g/mol
¹H NMR (CDCl₃) δ (ppm): ~8.2 (s, 1H), ~7.8 (d, 1H), ~7.7 (d, 1H), 2.8 (s, 3H), 1.3 (s, 12H)
¹³C NMR (CDCl₃) δ (ppm): ~168, ~154, ~138, ~130, ~125, ~122, ~84, ~25, ~20 (Note: The carbon attached to boron may not be observed due to quadrupolar relaxation)
Mass Spec (ESI+) m/z: 276.1 [M+H]⁺

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are air and moisture sensitive; handle under an inert atmosphere.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Miyaura borylation provides an efficient and reliable method for the synthesis of this compound pinacol ester. This versatile building block is of significant interest to researchers in drug discovery and materials science, enabling the construction of complex molecules with potential therapeutic and technological applications. The protocol provided, based on established procedures for similar substrates, offers a solid foundation for the successful synthesis and purification of this valuable compound.

References

Application Notes and Protocols: 2-Methylbenzothiazole-5-boronic acid for the Synthesis of Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) which is essential for ubiquitination and subsequent degradation of the POI.[2] While flexible linkers like polyethylene glycol (PEG) are common, there is a growing interest in rigid linkers to enhance ternary complex stability and improve pharmacokinetic properties.[1]

This document outlines a hypothetical application for 2-Methylbenzothiazole-5-boronic acid as a building block for the synthesis of rigid PROTAC linkers. The benzothiazole core offers a structurally constrained scaffold that can be functionalized to connect a POI ligand and an E3 ligase ligand. The boronic acid moiety serves as a versatile chemical handle for cross-coupling reactions, enabling modular and efficient PROTAC synthesis.

Signaling Pathway and Experimental Workflow

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3] The PROTAC molecule is not degraded in this process and can act catalytically.[3]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Figure 1: PROTAC-Mediated Protein Degradation Pathway.

A general workflow for the synthesis and evaluation of a PROTAC incorporating a 2-methylbenzothiazole-based linker is depicted below. This involves the synthesis of the linker, conjugation to the POI and E3 ligase ligands, and subsequent biological evaluation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 2-Methylbenzothiazole -5-boronic acid Step1 Suzuki-Miyaura Coupling Start->Step1 Step2 Functionalization Step1->Step2 Linker Bifunctional Linker Step2->Linker Step3 Conjugation to POI Ligand Linker->Step3 Step4 Conjugation to E3 Ligase Ligand Step3->Step4 PROTAC Final PROTAC Step4->PROTAC Biochem Biochemical Assays (e.g., Ternary Complex Formation) PROTAC->Biochem Cell Cell-based Assays (e.g., Western Blot, DC50) PROTAC->Cell Data Data Analysis Biochem->Data Cell->Data

Figure 2: General Experimental Workflow.

Hypothetical Performance Data

The following table summarizes hypothetical data for a PROTAC targeting BRD4, comparing a rigid 2-methylbenzothiazole-based linker with a flexible PEG-based linker. The data is illustrative and intended to highlight potential advantages of a rigid linker.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-MBT-1 2-Methylbenzothiazole-based1425>95
PROTAC-PEG-4 PEG-based1580>90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level.

Experimental Protocols

The following protocols are hypothetical and provide a general framework for the synthesis of a PROTAC using this compound. Optimization will be required for specific substrates.

Protocol 1: Synthesis of a Bifunctional 2-Methylbenzothiazole Linker

This protocol describes the synthesis of a key intermediate where the benzothiazole core is functionalized for subsequent conjugation.

Step 1: Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 4-Bromobenzyl bromide (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • Toluene/Ethanol/Water (4:1:1)

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a round-bottom flask, dissolve this compound and 4-bromobenzyl bromide in the solvent mixture.

    • Degas the solution with nitrogen for 15 minutes.

    • Add Pd(PPh₃)₄ and K₂CO₃.

    • Heat the reaction to 80°C and stir for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 5-(4-(bromomethyl)benzyl)-2-methylbenzothiazole.

Step 2: Nucleophilic Substitution to Introduce an Amine

  • Reagents and Materials:

    • 5-(4-(bromomethyl)benzyl)-2-methylbenzothiazole (1.0 eq)

    • Potassium phthalimide (1.2 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve 5-(4-(bromomethyl)benzyl)-2-methylbenzothiazole and potassium phthalimide in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor by LC-MS.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the phthalimide-protected intermediate.

Step 3: Hydrazinolysis to Expose the Amine

  • Reagents and Materials:

    • Phthalimide-protected intermediate (1.0 eq)

    • Hydrazine hydrate (10 eq)

    • Ethanol

  • Procedure:

    • Suspend the phthalimide-protected intermediate in ethanol.

    • Add hydrazine hydrate and heat the mixture to reflux for 4 hours.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.

    • Neutralize the filtrate with NaOH and extract with dichloromethane.

    • Dry the organic layer and concentrate to yield the amine-functionalized linker.

Protocol 2: Synthesis of the Final PROTAC via Amide Coupling

This protocol describes the sequential coupling of the bifunctional linker to a POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (also with a carboxylic acid handle).

Step 1: Coupling of Linker to POI Ligand

  • Reagents and Materials:

    • Amine-functionalized linker (1.0 eq)

    • POI ligand-COOH (e.g., a JQ1 analogue) (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI ligand-COOH, HATU, and DIPEA in anhydrous DMF and stir for 15 minutes at room temperature.

    • Add a solution of the amine-functionalized linker in DMF.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by LC-MS.

    • Purify the product by preparative HPLC.

Step 2: Functionalization of the 2-Methyl Group and Coupling to E3 Ligase Ligand

  • Reagents and Materials:

    • Linker-POI conjugate from Step 1 (1.0 eq)

    • n-Butyllithium (1.1 eq)

    • Ethylene oxide (1.2 eq)

    • Dess-Martin periodinane (1.2 eq)

    • E3 ligase ligand with an amine handle (e.g., pomalidomide derivative) (1.0 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Anhydrous THF, DCM

  • Procedure:

    • Dissolve the Linker-POI conjugate in anhydrous THF and cool to -78°C.

    • Add n-butyllithium dropwise and stir for 30 minutes.

    • Bubble ethylene oxide gas through the solution.

    • Warm to room temperature and quench with saturated NH₄Cl.

    • Extract with ethyl acetate, dry, and concentrate.

    • Dissolve the resulting alcohol in DCM and add Dess-Martin periodinane.

    • Stir for 1-2 hours, then quench with sodium thiosulfate.

    • Extract, dry, and concentrate to yield the aldehyde.

    • Dissolve the aldehyde and the E3 ligase ligand-amine in DCM.

    • Add sodium triacetoxyborohydride and stir for 12-16 hours.

    • Purify the final PROTAC by preparative HPLC.

Characterization

The final PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight and purity.

  • ¹H and ¹³C NMR: To confirm the structure.

  • HRMS: For exact mass determination.

Disclaimer

The protocols and data presented in this document are hypothetical and for illustrative purposes only. They are intended to serve as a starting point for researchers interested in exploring the use of this compound in PROTAC synthesis. Actual experimental conditions and results may vary. This information is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

References

Application Notes and Protocols: Biological Screening of 2-Methylbenzothiazole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the biological screening of novel derivatives synthesized from 2-Methylbenzothiazole-5-boronic acid. The protocols outlined below are established methodologies for evaluating the anticancer and antimicrobial potential of new chemical entities. The data presented in the tables are illustrative templates for the presentation of experimental results.

Anticancer Activity Screening

Derivatives of 2-methylbenzothiazole are of significant interest in oncology research due to the known anticancer properties of the benzothiazole scaffold.[1][2][3] The following protocols describe the evaluation of the cytotoxic effects of novel this compound derivatives on various cancer cell lines.

Quantitative Data Summary: Anticancer Activity

Effective evaluation of anticancer potency requires the determination of the half-maximal inhibitory concentration (IC50). The table below serves as a template for summarizing the cytotoxic activity of the synthesized compounds against a panel of human cancer cell lines.

Table 1: Illustrative Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative StructureA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HCT116 (Colon Carcinoma)
BTZ-BA-001 [Structure of Derivative 1]15.2 ± 1.822.5 ± 2.118.9 ± 1.5
BTZ-BA-002 [Structure of Derivative 2]8.7 ± 0.912.1 ± 1.39.5 ± 1.1
BTZ-BA-003 [Structure of Derivative 3]25.1 ± 2.535.8 ± 3.229.4 ± 2.8
Doxorubicin (Positive Control)0.8 ± 0.10.5 ± 0.070.6 ± 0.09

Note: The data presented are for illustrative purposes only and should be replaced with experimental findings.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4][5]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Dimethyl Sulfoxide (DMSO) or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • On the following day, prepare serial dilutions of the compounds in a serum-free medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][5]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.[5]

    • Add 100-150 µL of DMSO or a suitable solubilizing solution to each well to dissolve the formazan crystals.[4][5]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Read the absorbance at 570-590 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: Anticancer Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions of 2-Methylbenzothiazole-5-boronic Acid Derivatives treatment Treat Cells with Serial Dilutions of Compounds prep_compounds->treatment prep_cells Culture and Seed Cancer Cell Lines prep_cells->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570-590 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for Anticancer Activity Screening using the MTT Assay.

Antimicrobial Activity Screening

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[6][7][8] The following protocols are designed to evaluate the antibacterial and antifungal efficacy of novel this compound derivatives.

Quantitative Data Summary: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The table below provides a template for presenting MIC data against a panel of pathogenic microorganisms.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC in µg/mL) of this compound Derivatives

Compound IDDerivative StructureStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
BTZ-BA-001 [Structure of Derivative 1]163264
BTZ-BA-002 [Structure of Derivative 2]81632
BTZ-BA-003 [Structure of Derivative 3]32>64>64
Ciprofloxacin (Antibacterial Control)0.50.25N/A
Fluconazole (Antifungal Control)N/AN/A2

Note: The data presented are for illustrative purposes only and should be replaced with experimental findings.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[8][9]

Materials:

  • This compound derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Compound Dilution:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.[8]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth only). Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) should be used as controls.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[8]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of 2-Methylbenzothiazole-5-boronic Acid Derivatives inoculation Inoculate Wells with Microbial Suspension prep_compounds->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate at Appropriate Temperature and Duration inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

Mechanism of Action Studies: Signaling Pathway Analysis

To elucidate the mechanism of action of promising anticancer derivatives, their effects on key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, can be investigated using Western blotting.[10][11]

Experimental Protocol: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[12][13][14][15][16]

Materials:

  • Promising this compound derivatives

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the active compound at its IC50 concentration for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15][16]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[15][16]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and boil with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies overnight at 4°C.[12][16]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[13][16]

Signaling Pathway Diagrams

The following diagrams illustrate the PI3K/Akt and MAPK/ERK signaling pathways, which are common targets in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival BTZ_BA 2-Methylbenzothiazole Derivative BTZ_BA->PI3K Inhibits BTZ_BA->Akt Inhibits

Caption: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression BTZ_BA 2-Methylbenzothiazole Derivative BTZ_BA->Raf Inhibits BTZ_BA->MEK Inhibits

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling with 2-Methylbenzothiazole-5-boronic acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with heteroaromatic boronic acids like this compound can stem from several factors. The primary areas to troubleshoot are:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precatalyst and phosphine ligand is critical. The nitrogen and sulfur atoms in the benzothiazole ring can potentially coordinate to the palladium center, leading to catalyst deactivation.[1][2] Using bulky, electron-rich phosphine ligands can often mitigate this issue.[1]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4][5] The strength and type of base can significantly impact the reaction's success.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and often need to be optimized for specific substrates.[6] Inadequate degassing can also lead to side reactions that consume starting materials and reduce the yield.[7]

  • Boronic Acid Stability: Heteroaromatic boronic acids can be susceptible to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules).[8][9]

Q2: I am observing significant amounts of 2-methylbenzothiazole as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 2-methylbenzothiazole indicates that protodeboronation is occurring. This is a common side reaction with heteroaromatic boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[2][8] This is often facilitated by the presence of water and a base.

To minimize protodeboronation:

  • Use Anhydrous Conditions: Switching to a non-aqueous solvent system can significantly reduce this side reaction.[7]

  • Select a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or even fluoride sources like KF.[10]

  • Use Boronic Acid Derivatives: More stable alternatives to boronic acids, such as pinacol esters or MIDA esters, are less prone to protodeboronation.[11]

Q3: My reaction has stalled, and I see unreacted starting materials. What can I do to drive the reaction to completion?

A3: Reaction stalling can be due to catalyst deactivation or suboptimal reaction conditions. Consider the following adjustments:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for challenging steps in the catalytic cycle.[1] However, be mindful that this could also increase the rate of side reactions.

  • Screen Different Ligands: If catalyst deactivation is suspected, switching to a more robust ligand, such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos), may be beneficial.[7][12]

  • Change the Solvent System: The solubility of all components is crucial.[10] A different solvent or a co-solvent system (e.g., dioxane/water, toluene/ethanol/water) might improve solubility and reaction kinetics.[6][10]

Q4: I am seeing a significant amount of a symmetrical biaryl product derived from the boronic acid (homocoupling). How can I reduce this side reaction?

A4: Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][9]

To minimize homocoupling:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[11]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in situ reduction of a Pd(II) source.[1]

  • Adjust Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.[11]

Troubleshooting Guide

Problem: Low Yield

Below is a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity & Stability - Boronic Acid (fresh?) - Aryl Halide - Base (dry?) - Solvent (anhydrous & degassed?) Start->Check_Reagents Check_Inertness 2. Ensure Inert Atmosphere - Proper degassing of solvent - Reaction under Ar or N2 Check_Reagents->Check_Inertness Reagents OK Optimize_Base 3. Optimize Base - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) Check_Inertness->Optimize_Base Atmosphere OK Optimize_Catalyst 4. Optimize Catalyst System - Screen different ligands (e.g., SPhos, XPhos) - Try different Pd sources Optimize_Base->Optimize_Catalyst No Improvement Success Improved Yield Optimize_Base->Success Improvement Optimize_Solvent 5. Optimize Solvent System - Try different solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Consider co-solvents (e.g., with water) Optimize_Catalyst->Optimize_Solvent No Improvement Optimize_Catalyst->Success Improvement Optimize_Temp 6. Adjust Temperature - Incrementally increase temperature Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Improvement Optimize_Temp->Success Improvement

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Data Presentation: Condition Screening

When troubleshooting, a systematic screen of reaction parameters is often effective. The following tables provide a template for organizing experimental results.

Table 1: Screening of Bases

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012
2Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9012
3K₃PO₄ (2.0)Dioxane/H₂O (4:1)9012
4KF (3.0)Dioxane/H₂O (4:1)9012

Table 2: Screening of Catalyst Systems

EntryPd Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Toluene/EtOH/H₂O (2:1:1)85
2Pd₂(dba)₃ (1)SPhos (2.5)2-MeTHF100
3Pd(dppf)Cl₂ (3)-Dioxane/H₂O (4:1)90
4Pd(OAc)₂ (2)XPhos (4)Toluene110

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the reaction. Optimization may be required.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Preparation of the Boronic Acid Pinacol Ester

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is recommended.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or dichloromethane.

  • Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate, to remove any water formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Filter off the drying agent and wash with the solvent.

  • Purification: Remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki coupling without further purification.

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Complex R1-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Diaryl Boronate R2-B(OR)3- (Activated Boronic Acid) Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Boronate Boronic_Acid R2-B(OH)2 Boronic_Acid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Coupled Product) RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Preventing protodeboronation of 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protodeboronation of 2-Methylbenzothiazole-5-boronic acid and its derivatives during chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this leads to the formation of 2-methylbenzothiazole as a byproduct, reducing the yield of the desired coupled product. Heteroarylboronic acids, including benzothiazole derivatives, can be particularly susceptible to this reaction, especially under the basic and often heated conditions of Suzuki-Miyaura coupling.

Q2: What are the main factors that promote the protodeboronation of this compound?

Several factors can accelerate the rate of protodeboronation:

  • High pH (Strong Bases): The reaction is often catalyzed by base, proceeding through a more reactive boronate anion.[1] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly increase the rate of protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the undesired protodeboronation.

  • Presence of Water: Water acts as the proton source for the cleavage of the C-B bond. While some Suzuki-Miyaura reactions require water, excessive amounts can promote this side reaction.

  • Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.

  • Oxygen: While less commonly cited for protodeboronation itself, the presence of oxygen can lead to other degradation pathways of boronic acids.

Troubleshooting Guide: Low Yields Due to Protodeboronation

If you are observing significant formation of 2-methylbenzothiazole and low yields of your desired coupled product, consider the following troubleshooting steps.

Problem: Significant Protodeboronation Byproduct Observed

Solution Workflow:

Troubleshooting_Protodeboronation start Low Yield & High Protodeboronation check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a weaker base (e.g., K3PO4, K2CO3, Cs2CO3) check_base->change_base Yes check_temp Is the reaction temperature high (e.g., >100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_water Are anhydrous conditions being used? check_temp->check_water No lower_temp->check_water use_anhydrous Ensure anhydrous solvents and reagents. Consider using a boronic ester. check_water->use_anhydrous No check_catalyst Is the catalytic turnover slow? check_water->check_catalyst Yes use_anhydrous->check_catalyst optimize_catalyst Optimize catalyst/ligand system. Increase catalyst loading. Consider using a pre-catalyst. check_catalyst->optimize_catalyst Yes use_ester Consider using a more stable boronic acid surrogate (Pinacol or MIDA ester) check_catalyst->use_ester No optimize_catalyst->use_ester end Improved Yield use_ester->end

Caption: Troubleshooting workflow for addressing protodeboronation.

Data Presentation: Effect of Reaction Parameters on Protodeboronation

The following tables summarize quantitative data from studies on heteroarylboronic acids, which can guide the optimization of reactions with this compound.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

This table illustrates the impact of different bases on the yield of the coupling product. Weaker inorganic bases often provide higher yields by minimizing protodeboronation.

EntryBaseAryl HalideBoronic AcidCatalystSolventTemp (°C)Yield (%)
1K₃PO₄3-chloroindazole5-indole boronic acidPd₂(dba)₃/SPhosDioxane/H₂O10075
2K₂CO₃3-chloroindazole5-indole boronic acidPd₂(dba)₃/SPhosDioxane/H₂O10068
3Cs₂CO₃3-chloroindazole5-indole boronic acidPd₂(dba)₃/SPhosDioxane/H₂O10072
4Na₂CO₃bromobenzenephenylboronic acidPd/NiFe₂O₄DMF/H₂O8098
5K₂CO₃bromobenzenephenylboronic acidPd/NiFe₂O₄DMF/H₂O8095
6Cs₂CO₃bromobenzenephenylboronic acidPd/NiFe₂O₄DMF/H₂O8092
7NaOHbromobenzenephenylboronic acidPd/NiFe₂O₄DMF/H₂O8070

Table 2: Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Coupling

Using a more stable boronic acid derivative, such as a pinacol or MIDA ester, can significantly improve reaction outcomes, especially at higher temperatures where the free boronic acid is more prone to decomposition.

EntryBoron ReagentCoupling PartnerBaseCatalystSolventTemp (°C)Yield (%)
12-Benzofuranylboronic acid6-chloroindoleK₃PO₄Pd precatalystDioxane/H₂O6091-99
22-Benzothienylboronic acid6-chloroindoleK₃PO₄Pd precatalystDioxane/H₂O>60<5
32-Pyridyl MIDA boronate4-chloroanisoleK₃PO₄Pd(OAc)₂/SPhosDMF/IPA8072

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound or its pinacol ester, incorporating best practices to reduce protodeboronation.

Materials:

  • This compound or this compound pinacol ester (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)

  • Anhydrous weak base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, this compound (or its pinacol ester), and the anhydrous base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate). Then, add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (start with 60-80 °C) and stir. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound MIDA ester

For particularly challenging substrates where protodeboronation is severe, converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate is recommended. This allows for a "slow release" of the boronic acid under the reaction conditions.

Materials:

  • This compound (1.0 equiv.)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv.)

  • Toluene

  • DMSO

  • Dean-Stark apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Isolation: After completion (typically monitored by the cessation of water collection), cool the reaction mixture. The MIDA boronate can often be precipitated by the addition of a non-polar solvent and collected by filtration.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L2-Ar' PdII_RX->PdII_R_Ar Transmetalation (Ar'B(OH)2, Base) PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' PdII_R_Ar->Product Protodeboronation Ar'-H (Byproduct) Boronic_Acid Ar'B(OH)2 Boronic_Acid->Protodeboronation Protodeboronation (+H2O, Base, Heat)

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

Boronic_Acid_Derivatives BA This compound (Ar-B(OH)2) - Prone to Protodeboronation Pinacol Pinacol Ester (Ar-Bpin) - More Stable BA->Pinacol Esterification MIDA MIDA Boronate (Ar-B(MIDA)) - Highly Stable, Slow Release BA->MIDA Esterification Trifluoroborate Trifluoroborate Salt (Ar-BF3K) - Stable, Slow Release BA->Trifluoroborate Salt Formation

Caption: Strategies to stabilize this compound against protodeboronation.

References

Technical Support Center: 2-Methylbenzothiazole-5-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methylbenzothiazole-5-boronic acid in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Symptoms: Your Suzuki-Miyaura cross-coupling reaction with this compound results in a low yield or no desired product, with the starting materials remaining largely unreacted.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in-situ. Consider using a fresh batch or an air-stable precatalyst.[1]
Oxygen Contamination Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Purity and Stability Verify the purity of your aryl halide and this compound. Boronic acids, especially heteroaromatic ones, can degrade over time.[2]
Suboptimal Reaction Conditions Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, DMF, often with water), and temperatures (typically 80-110 °C).[3][4]
Ligand Choice For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalytic activity.[3][5]

Experimental Protocol for Catalyst Screening:

A general procedure for screening palladium catalysts and ligands for the Suzuki-Miyaura coupling of an aryl bromide with this compound is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Issue 2: Significant Formation of Homocoupling Product

Symptoms: A significant amount of the homocoupled product of this compound (a symmetrical biaryl) is observed as a major byproduct.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Oxygen Molecular oxygen can promote the homocoupling of boronic acids.[6] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
Pd(II) Species in the Reaction The presence of Pd(II) species at the start of the reaction can catalyze homocoupling.[7] Using a Pd(0) source or ensuring complete in-situ reduction of a Pd(II) precatalyst can mitigate this.
Slow Oxidative Addition If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may preferentially react with the boronic acid, leading to homocoupling. Consider using a more reactive aryl halide (I > Br > Cl) or a more active catalyst system.

Workflow for Minimizing Homocoupling:

Caption: Workflow to minimize homocoupling side reactions.

Issue 3: Protodeboronation of this compound

Symptoms: The formation of 2-methylbenzothiazole as a byproduct is observed, indicating the cleavage of the C-B bond.

Possible Causes and Solutions:

CauseRecommended Action
High Temperature and/or Long Reaction Times Heteroaromatic boronic acids are often thermally unstable and can undergo protodeboronation.[2] Try lowering the reaction temperature or using a more active catalyst to shorten the reaction time.
Presence of Water and/or Protic Solvents Water is often necessary for the Suzuki-Miyaura reaction but can also be a proton source for protodeboronation.[8] Use the minimum amount of water necessary or consider anhydrous conditions with a suitable base.
Basic Conditions While a base is required, highly basic conditions can accelerate protodeboronation.[9] Screen different bases to find a balance between catalyst activation and boronic acid stability.
Inherent Instability 2-Heterocyclic boronic acids are known to be inherently unstable.[10]

Strategy to Mitigate Protodeboronation:

Protodeboronation_Mitigation Lower Temperature Lower Temperature High Yield High Yield Lower Temperature->High Yield Shorter Reaction Time Shorter Reaction Time Shorter Reaction Time->High Yield Optimal Base Optimal Base Optimal Base->High Yield Boronic Ester Surrogate Boronic Ester Surrogate Boronic Ester Surrogate->High Yield Slow Addition of Boronic Acid Slow Addition of Boronic Acid Slow Addition of Boronic Acid->High Yield

Caption: Strategies to reduce protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions are protodeboronation, which results in the formation of 2-methylbenzothiazole, and homocoupling, which leads to the formation of a symmetrical biaryl of 2-methylbenzothiazole.[6][7] Both are common issues with heteroaromatic boronic acids.[2]

Q2: How can I improve the stability and handling of this compound?

A2: To enhance stability, consider converting the boronic acid to a more robust derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[10] These derivatives can provide a "slow release" of the boronic acid during the reaction, minimizing its concentration and thus reducing the rate of decomposition.[10] For handling, always store the boronic acid under an inert atmosphere, refrigerated, and protected from moisture and light.

Q3: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?

A3: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.[7]

Q4: Which analytical techniques are best for monitoring the progress and identifying side products in my reaction?

A4: A combination of techniques is often most effective. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of reaction progress. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for identifying and quantifying the desired product and any side products, such as the homocoupled product and the protodeboronated arene.

Q5: Can I use this compound in other types of cross-coupling reactions besides Suzuki-Miyaura?

A5: While the Suzuki-Miyaura reaction is the most common application for boronic acids, they can potentially be used in other cross-coupling reactions, although this is less common and may require significant optimization. Some examples of other cross-coupling reactions include the Heck, Stille, Sonogashira, Buchwald-Hartwig, Ullmann, Negishi, and Kumada reactions. However, the substrate scope and reactivity for each of these reactions are different, and specific literature for the use of this compound in these transformations is limited.

References

Technical Support Center: Optimization of 2-Methylbenzothiazole-5-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Methylbenzothiazole-5-boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in Suzuki-Miyaura reactions involving this compound?

A1: The base is critical for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium catalyst. The choice of base can significantly influence the reaction rate and yield.

Q2: My reaction is not proceeding to completion. What are the common causes?

A2: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst and ligand are not degraded. Using a pre-catalyst can sometimes improve results.

  • Insufficient Base Strength: The selected base may not be strong enough to efficiently form the boronate intermediate.

  • Poor Solubility: The reagents, particularly the base, may not be sufficiently soluble in the chosen solvent system.

  • Protodeboronation: Your boronic acid might be degrading under the reaction conditions.

Q3: I am observing significant formation of a byproduct that is not my desired coupled product. What could it be?

A3: A common side reaction is the homocoupling of the boronic acid. This can be promoted by the presence of oxygen in the reaction mixture. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). Another possibility is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

Q4: How can I minimize protodeboronation of this compound?

A4: Heteroaryl boronic acids like this compound can be susceptible to protodeboronation. To minimize this:

  • Use milder bases such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH.

  • Employ anhydrous solvents, as water can facilitate protodeboronation.

  • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can act as a slow-release source of the boronic acid during the reaction.[1]

Q5: Which solvents are recommended for Suzuki reactions with this boronic acid?

A5: Aprotic polar solvents are generally effective. Common choices include 1,4-dioxane, toluene, or dimethylformamide (DMF), often in the presence of water to help dissolve the inorganic base.[2][3] The optimal solvent system will depend on the specific substrates and base used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst.
Inappropriate base.Screen different bases. For sensitive substrates, start with milder bases like K₃PO₄.
Poor solvent choice.Try a different solvent system. A mixture like 1,4-dioxane/water can be effective.
Reaction temperature is too low.Gradually increase the reaction temperature.
Significant Protodeboronation Base is too strong.Switch to a milder base (e.g., K₂CO₃, K₃PO₄).
Presence of excess water.Use anhydrous solvents and ensure all reagents are dry.
Boronic acid instability.Convert the boronic acid to a more stable pinacol or MIDA ester.[1]
Formation of Homocoupling Byproduct Oxygen contamination.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Reaction Stalls Catalyst deactivation.Increase catalyst loading or try a different, more robust ligand.
Poor solubility of reagents.Add a co-solvent to improve solubility. Ensure vigorous stirring.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki cross-coupling of a structurally similar compound, 2-amino-6-bromobenzothiazole, with various aryl boronic acids. This data can serve as a valuable starting point for optimizing reactions with this compound.

Table 1: Effect of Solvent on the Suzuki Cross-Coupling of 2-amino-6-bromobenzothiazole with 4-methylphenylboronic acid

Solvent Base Catalyst Temperature (°C) Time (h) Yield (%)
Toluene/H₂O (4:1)K₃PO₄Pd(PPh₃)₄9531Moderate
1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄953172
DMF/H₂O (4:1)K₃PO₄Pd(PPh₃)₄953164

Data adapted from a study on the synthesis of 2-amino-6-arylbenzothiazoles.[2]

Table 2: Suzuki Cross-Coupling of 2-amino-6-bromobenzothiazole with Various Aryl Boronic Acids in 1,4-Dioxane/H₂O

Aryl Boronic Acid Base Catalyst Temperature (°C) Time (h) Yield (%)
4-methylphenylboronic acidK₃PO₄Pd(PPh₃)₄953172
3-methylphenylboronic acidK₃PO₄Pd(PPh₃)₄953175
4-methoxyphenylboronic acidK₃PO₄Pd(PPh₃)₄953179
Phenylboronic acidK₃PO₄Pd(PPh₃)₄953169

Reaction conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid (2.401 mmol), K₃PO₄ (4.366 mmol), Pd(PPh₃)₄ (5 mol%), in a 4:1 mixture of 1,4-dioxane and water.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-amino-6-bromobenzothiazole [2]

  • To a reaction vessel, add 2-amino-6-bromobenzothiazole (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with standard aqueous workup and purification by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition pd2_boronate Ar-Pd(II)L2-OR' pd2_aryl->pd2_boronate Ligand Exchange pd2_trans Ar-Pd(II)L2-Ar' pd2_boronate->pd2_trans Transmetalation pd2_trans->pd0 Regeneration of Pd(0) product Ar-Ar' pd2_trans->product Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)2 base Base (e.g., K3PO4) boronic_acid->base Activation base->pd2_aryl [Ar'-B(OH)3]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Reaction Start check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No check_reagents Check Reagent Purity & Catalyst Activity check_yield->check_reagents Yes success Successful Reaction check_side_products->success No check_atmosphere Ensure Inert Atmosphere & Degassed Solvents check_side_products->check_atmosphere Yes (Homocoupling) use_ester Consider Boronate Ester check_side_products->use_ester Yes (Protodeboronation) optimize_base Optimize Base (Strength & Type) check_reagents->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->check_yield check_atmosphere->start use_ester->start

Caption: A logical workflow for troubleshooting common issues in the reaction.

References

Technical Support Center: Purification of 2-Methylbenzothiazole-5-boronic acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude products from coupling reactions involving 2-Methylbenzothiazole-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude products from this compound coupling reactions?

The primary purification techniques for this class of compounds are flash column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the physical properties of the desired product (solid vs. oil), its polarity, and the nature of the impurities present.

Q2: How do I choose the most suitable purification method?

The selection of a purification strategy should be based on an initial analysis of the crude reaction mixture, typically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Method Best For Advantages Disadvantages
Flash Column Chromatography Separating compounds with different polarities. Effective for complex mixtures.High resolution, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive. Some polar compounds may stick to silica.[1]
Recrystallization Purifying solid compounds that are highly pure (>90%) in the crude mixture.Can yield very pure crystalline material. Scalable and cost-effective.Finding a suitable solvent system can be challenging. Not suitable for oils or amorphous solids.[2][3]
Acid-Base Extraction Separating acidic or basic compounds from neutral impurities.Quick, simple, and effective for removing specific types of impurities.Only applicable if the product and impurities have different acid-base properties.[1][4]

Q3: What are the typical impurities I might encounter in my crude product?

Common impurities include:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.

  • Homocoupling Products: Dimers of the aryl halide or the boronic acid.

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom. This is common with unstable boronic acids, especially at higher temperatures.[5]

  • Palladium Catalyst Residues: Can often be removed by filtration through a pad of Celite or silica gel.

  • Inorganic Salts: From the base used in the reaction (e.g., K₃PO₄, Cs₂CO₃). These are typically removed during the aqueous workup.[6]

Q4: Can I use acid-base extraction to purify my product?

An acid-base extraction can be effective if your final coupled product has a different acidic/basic character than the impurities. The benzothiazole moiety is weakly basic. If your coupled product contains an acidic or basic functional group while the major impurities are neutral, an acid-base extraction is a viable first-pass purification step.[4] However, since boronic acids are themselves acidic, this method may not effectively separate the product from unreacted this compound.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem: My TLC plate shows multiple spots, and I'm unsure which is the product.

  • Possible Cause: Incomplete reaction, side reactions, or degradation.

  • Solution:

    • Spot Co-spots: Run a TLC with lanes for your crude mixture, and each of your starting materials. The product spot should be new and distinct from the starting material spots.

    • Use a Staining Agent: If your product is not UV-active, use a stain like potassium permanganate or iodine to visualize the spots.

    • LC-MS Analysis: The most definitive way to identify the product is to perform an LC-MS analysis on the crude mixture to find the peak corresponding to the expected mass of your product.

Problem: The product and a major impurity have very similar Rf values on TLC.

  • Possible Cause: The product and impurity have very similar polarities.

  • Solution:

    • Optimize Solvent System: Test a variety of solvent systems for column chromatography. Try switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity.[4]

    • Change Stationary Phase: If silica gel isn't providing separation, consider using a different stationary phase like alumina or C18 (reverse-phase). Boronic acids and their derivatives can sometimes be difficult to purify on silica.[1][3]

    • Derivatization: As a last resort, you could chemically modify the impurity or product to drastically change its polarity, perform the separation, and then reverse the modification. For example, boronic acids can be converted to their diethanolamine adducts, which often crystallize readily.[1][6]

Problem: My compound streaks or "sticks" to the silica gel during column chromatography.

  • Possible Cause: The compound is too polar for the chosen solvent system or is interacting strongly with the acidic silica gel.

  • Solution:

    • Add a Modifier: Add a small amount of a modifier to your eluent. For basic compounds like benzothiazoles, adding ~1% triethylamine (TEA) can help prevent streaking. For acidic compounds, adding ~1% acetic acid or formic acid may improve chromatography.[2]

    • Deactivate Silica: Use deactivated silica gel (e.g., by pre-treating with water or your eluent system) to reduce strong interactions.

    • Switch to Alumina: Alumina (basic or neutral) can be a good alternative for purifying basic compounds that perform poorly on silica gel.

Problem: My product "oiled out" instead of crystallizing during recrystallization.

  • Possible Cause: The solvent is too good a solvent, the cooling was too rapid, or the compound has a low melting point or is impure.

  • Solution:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to induce crystallization.

    • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

    • Re-dissolve and Add Anti-solvent: Re-heat the solution to dissolve the oil, then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.

Experimental Protocols & Workflows

General Purification Workflow

The diagram below illustrates a typical workflow for the purification of a Suzuki coupling product.

G cluster_0 Post-Reaction Workup cluster_1 Purification A Crude Reaction Mixture B Aqueous Workup (e.g., wash with water, brine) A->B C Dry Organic Layer (e.g., Na2SO4, MgSO4) B->C D Concentrate in vacuo C->D E Crude Product D->E F Flash Column Chromatography E->F G Recrystallization E->G H Acid-Base Extraction E->H I Pure Product F->I G->I H->I

Caption: General workflow from crude reaction mixture to purified product.

Protocol 1: Flash Column Chromatography
  • Adsorb the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of the crude product) and concentrate the slurry using a rotary evaporator to obtain a dry, free-flowing powder.

  • Prepare the Column: Wet-pack a glass column with silica gel using the chosen eluent system. A typical starting eluent for benzothiazole derivatives could be a mixture of ethyl acetate and hexane.[7]

  • Load the Sample: Carefully add the adsorbed sample to the top of the packed column.

  • Elute the Column: Begin elution with the solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[6]

Protocol 2: Recrystallization
  • Choose a Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolve the Crude Product: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the flask or placing it in an ice bath.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals under vacuum.[8]

Troubleshooting Logic for Purification

This diagram provides a decision-making framework for troubleshooting common purification challenges.

G Start Analyze Crude Product (TLC, LC-MS) IsSolid Is the product a solid? Start->IsSolid IsPure Is crude purity >90%? IsSolid->IsPure Yes Column Perform Flash Column Chromatography IsSolid->Column No (Oil) Recrystallize Attempt Recrystallization IsPure->Recrystallize Yes IsPure->Column No Success Purification Successful Recrystallize->Success TLC_Sep Good separation on TLC? Column->TLC_Sep TLC_Sep->Success Yes Optimize Optimize TLC (new solvent system) TLC_Sep->Optimize No Optimize->Column ChangePhase Try different stationary phase (Alumina, C18) Optimize->ChangePhase ChangePhase->Column

Caption: Troubleshooting flowchart for selecting a purification method.

Relevant Biological Pathway

Benzothiazole derivatives are known to act as potent inhibitors of monoamine oxidase (MAO), enzymes involved in the metabolism of neurotransmitters.[8] Understanding this can be crucial for drug development professionals.

Simplified Monoamine Oxidase (MAO) Inhibition Pathway

G cluster_pre Presynaptic Neuron cluster_post Synaptic Cleft NT Neurotransmitters (e.g., Dopamine, Serotonin) Receptors Postsynaptic Receptors NT->Receptors Signal Transmission MAO Monoamine Oxidase (MAO) NT->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Benzothiazole Derivative (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Inhibition of MAO by a benzothiazole derivative increases neurotransmitter availability.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using 2-Methylbenzothiazole-5-boronic acid in cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary causes related to catalyst deactivation?

A1: Low or no yield in reactions involving this compound is often linked to the deactivation of the palladium catalyst. The primary mechanisms are catalyst poisoning and degradation of the boronic acid itself, which can mimic catalyst failure.

  • Catalyst Poisoning: The benzothiazole ring contains both sulfur and nitrogen atoms, which are Lewis basic. These heteroatoms can strongly coordinate to the palladium catalyst, blocking the active sites necessary for the catalytic cycle to proceed.[1][2] This is a common issue with nitrogen- and sulfur-containing heterocycles.[1][3]

  • Boronic Acid Instability: Heteroaryl boronic acids, particularly those with electron-rich rings, can be unstable under reaction conditions. Two common side reactions are:

    • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.[4][5]

    • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.[6]

Q2: I observe my reaction mixture turning black. What does this indicate?

A2: The formation of a black precipitate, commonly known as "palladium black," is a strong visual indicator of catalyst deactivation.[7] This occurs when the soluble, active Pd(0) catalyst agglomerates into inactive, insoluble palladium particles. This can be caused by:

  • Ligand Degradation: Phosphine ligands, often used in these couplings, can be susceptible to oxidation or other degradation pathways at elevated temperatures.

  • Incomplete Ligand Coordination: An insufficient amount of ligand relative to the palladium precursor can leave the metal center exposed and prone to aggregation.

  • Presence of Oxygen: Trace amounts of oxygen can accelerate the decomposition of the active catalyst complex.[6]

Q3: My reaction starts but then stalls before completion. What is the likely cause?

A3: A stalling reaction often points to progressive catalyst deactivation during the experiment.[3] The catalyst is initially active but is gradually poisoned by the this compound substrate. The sulfur and nitrogen atoms of the benzothiazole moiety continuously interact with and sequester the active palladium species, leading to a decline in the reaction rate over time.

To address this, consider a "slow-release" strategy for the boronic acid. Instead of adding the entire amount at the beginning, introduce it portion-wise or via a syringe pump over several hours.[3][8] This maintains a low concentration of the poisoning substrate, potentially allowing the catalytic cycle to proceed more efficiently.

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions.

G cluster_start Start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_advanced Advanced Strategies start Low or No Product Yield reagent_quality Verify Reagent Purity (Boronic Acid, Halide, Solvent, Base) start->reagent_quality inert_atmosphere Ensure Rigorous Inert Atmosphere (N2/Ar) reagent_quality->inert_atmosphere degassing Confirm Proper Solvent Degassing inert_atmosphere->degassing catalyst_ligand Screen Catalyst & Ligand (e.g., Buchwald Ligands) degassing->catalyst_ligand If initial checks pass base_solvent Optimize Base & Solvent System catalyst_ligand->base_solvent temperature Adjust Reaction Temperature base_solvent->temperature boronic_ester Convert to Boronic Ester (e.g., Pinacol Ester) temperature->boronic_ester If optimization fails slow_release Implement Slow Addition of Boronic Acid boronic_ester->slow_release If instability persists cu_additive Add Copper(I) Co-catalyst slow_release->cu_additive

Caption: A decision-making workflow for troubleshooting low yields. (Within 100 characters)

Frequently Asked Questions (FAQs)

Q4: How does the 2-Methylbenzothiazole moiety specifically lead to catalyst poisoning?

A4: The sulfur atom in the thiazole ring and the nitrogen atom of the imine functionality are both capable of acting as Lewis bases. They can coordinate strongly to the electron-deficient palladium center of the catalyst.[1][2] This coordination occupies the sites on the palladium that are necessary for the oxidative addition and reductive elimination steps of the Suzuki-Miyaura catalytic cycle, effectively taking the catalyst out of the reaction. This process is a form of competitive inhibition.

Proposed Mechanism of Catalyst Poisoning

G Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive Pd-S/N Coordinated Complex Active_Catalyst->Inactive_Complex Poisoning Path (Strong Coordination) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Benzothiazole 2-Methylbenzothiazole- 5-boronic acid Benzothiazole->Inactive_Complex

Caption: Simplified mechanism of palladium catalyst deactivation. (Within 100 characters)

Q5: Are there specific ligands or catalyst systems that are more resistant to poisoning by this substrate?

A5: Yes, the choice of ligand is critical. Electron-rich, sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often more effective in these challenging couplings.[4] These bulky ligands can promote the desired reductive elimination step and may help to prevent strong coordination of the heteroaryl substrate to the palladium center. Additionally, using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active species can be beneficial.

Q6: How can I distinguish between catalyst deactivation and boronic acid degradation?

A6: Differentiating these two issues can be challenging as they both result in low product yield. However, analyzing the crude reaction mixture by LC-MS can provide clues.

  • Catalyst Deactivation: You will likely observe unreacted starting materials (both the boronic acid and the coupling partner).

  • Protodeboronation: You will see the formation of 2-methylbenzothiazole (the boronic acid group replaced by hydrogen) in addition to unreacted starting materials.

  • Homocoupling: You will observe the formation of a dimer of this compound.

The table below summarizes these scenarios:

Observed Outcome in Crude LC-MS Primary Suspected Cause Suggested Action
Mainly unreacted starting materialsCatalyst Poisoning / DeactivationScreen different ligands/catalysts; optimize conditions.
Significant 2-methylbenzothiazole byproductProtodeboronationUse a milder base; convert to a pinacol ester.
Significant boronic acid dimer byproductHomocouplingEnsure rigorous degassing to remove oxygen.

Q7: Would converting my boronic acid to a boronic ester help?

A7: Yes, converting the boronic acid to a more stable derivative, such as a pinacol ester, is a highly effective strategy.[4][7] Boronic esters are generally more stable to protodeboronation and can be purified to remove any decomposed material before use. This ensures that a high-quality coupling partner is used in the reaction, which can significantly improve reproducibility and yield.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline designed to minimize catalyst deactivation and other side reactions. Optimization of specific parameters (ligand, base, solvent, temperature) may be required for your specific substrate.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (or its pinacol ester) (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, finely ground, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and subject it to at least three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen) to remove all oxygen.

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): Sparge the resulting mixture with a gentle stream of inert gas for an additional 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Relationship Between Issues and Solutions

G cluster_issues Common Issues cluster_solutions Potential Solutions Poisoning Catalyst Poisoning Ligand_Screen Screen Bulky Ligands Poisoning->Ligand_Screen Slow_Addition Slow Reagent Addition Poisoning->Slow_Addition Cu_Additive Add Cu(I) Co-catalyst Poisoning->Cu_Additive Protodeboronation Protodeboronation Boronic_Ester Use Boronic Ester Protodeboronation->Boronic_Ester Milder_Base Use Milder Base Protodeboronation->Milder_Base Homocoupling Homocoupling Degassing Rigorous Degassing Homocoupling->Degassing Pd_Black Pd Black Formation Pd_Black->Ligand_Screen Pd_Black->Degassing

Caption: Logical relationships between issues and corrective actions. (Within 100 characters)

References

Removal of boron impurities from 2-Methylbenzothiazole-5-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbenzothiazole-5-boronic acid. The following information is designed to help you identify and resolve common issues related to the removal of boron impurities from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I might encounter in my reaction with this compound?

A1: The primary boron-containing impurities you are likely to encounter are:

  • Unreacted this compound: This is common if the reaction has not gone to completion.

  • Homocoupled byproducts: Boronic acids can react with themselves to form symmetrical biaryl compounds, a reaction often mediated by the palladium catalyst, especially in the presence of oxygen.[1][2]

  • Boroxines (Anhydrides): Boronic acids are prone to dehydration, forming cyclic trimers called boroxines.[3] This can be a significant impurity, especially if the boronic acid has been stored for a long time or handled in a non-anhydrous environment.

  • Protodeboronation products: The boronic acid group can be cleaved and replaced with a hydrogen atom, particularly under certain reaction conditions (e.g., prolonged heating, presence of strong acid or base).[4][5]

Q2: My Suzuki coupling reaction using this compound is not working well, and I see a lot of starting material. What should I check first?

A2: When a Suzuki coupling fails or gives low yields, consider the following:

  • Catalyst activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[2]

  • Oxygen contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] Ensure your solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent purity and stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[2]

  • Base selection: The choice and quality of the base are crucial. Ensure it is sufficiently strong to facilitate transmetalation but not so strong that it promotes significant side reactions. Finely grinding solid bases like potassium carbonate can improve reproducibility.[6]

  • Solvent system: The solvent system needs to be appropriate for both the organic and aqueous phases of the reaction. Common systems include toluene/water, dioxane/water, and THF/water.[6]

Q3: How can I tell if boroxine has formed from my this compound?

A3: The formation of boroxines can be inferred from a few observations:

  • Inconsistent Melting Point: Boronic acids often have unreliable melting points due to their tendency to dehydrate.[7][8]

  • Spectroscopic Analysis: In the 1H NMR spectrum, the boronic acid proton signal may be broad or absent. In the mass spectrum, you may observe peaks corresponding to the trimeric anhydride.

  • Physical Appearance: The boronic acid may appear less crystalline or more "fluffy" than expected.

Troubleshooting Guides

Issue 1: Difficulty Removing Unreacted this compound

If you are struggling to separate your desired product from unreacted this compound, here are several methods you can try, ranging from simple extractions to more specific chemical derivatization techniques.

Troubleshooting Workflow: Removing Unreacted Boronic Acid

G start Crude Reaction Mixture extraction Aqueous Base Extraction (e.g., 1-2 M NaOH) start->extraction Product is not base-sensitive column Silica Gel Chromatography start->column Product is stable on silica adduct Diethanolamine Adduct Formation start->adduct For stubborn cases sorbitol Sorbitol Extraction start->sorbitol Alternative aqueous extraction acidification Acidify Aqueous Layer extraction->acidification Boronic acid in aqueous phase product_extraction Extract with Organic Solvent acidification->product_extraction Isolate product product Purified Product product_extraction->product column->product hydrolysis Acidic Hydrolysis of Adduct adduct->hydrolysis hydrolysis->product sorbitol->product

Caption: Troubleshooting workflow for removing unreacted boronic acid.

Experimental Protocols:

  • Method 1: Aqueous Base Extraction

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH). The boronic acid, being acidic, will move into the aqueous phase as its boronate salt.

    • Separate the layers. The organic layer should now contain your desired product, free of the boronic acid.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. Note: This method is suitable if your product is not sensitive to basic conditions.[9]

  • Method 2: Silica Gel Chromatography

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using an appropriate solvent system. For polar products that may co-elute with the boronic acid, consider a solvent system with a small amount of acetic acid or a gradient elution from a non-polar to a more polar solvent system.

    • Carefully load the adsorbed product onto the column and elute, collecting fractions and monitoring by TLC or LC-MS. Note: Boronic acids can sometimes be difficult to purify by column chromatography, and tailing may be an issue.[9]

  • Method 3: Diethanolamine Adduct Formation

    • Dissolve the crude mixture in a suitable solvent such as ether.

    • Add diethanolamine to the solution. A white precipitate of the diethanolamine adduct of the boronic acid should form.[7][8][10]

    • Filter the precipitate and wash it with cold ether.

    • The filtrate should contain your desired product. Concentrate the filtrate to recover your product.

    • If you need to recover the boronic acid, the adduct can be hydrolyzed with an aqueous acid (e.g., 0.1 M HCl).[7][8]

  • Method 4: Sorbitol Extraction

    • Dissolve the crude product in an organic solvent.

    • Prepare an aqueous solution of sorbitol.

    • Extract the organic layer with the aqueous sorbitol solution. The sorbitol will complex with the boronic acid, pulling it into the aqueous layer.[10]

    • Separate the layers and process the organic layer to isolate your purified product.

Issue 2: Presence of Homocoupled Byproduct

The formation of a symmetrical biaryl from the homocoupling of this compound can be a persistent issue. Here’s how to minimize its formation and remove it.

Logical Relationship: Minimizing Homocoupling

G goal Minimize Homocoupling oxygen Exclude Oxygen goal->oxygen reducing Add Reducing Agent goal->reducing degas Degas Solvents oxygen->degas inert Inert Atmosphere (N2/Ar) oxygen->inert formate e.g., Potassium Formate reducing->formate pd_state Maintain Pd(0) state reducing->pd_state

Caption: Strategies to minimize boronic acid homocoupling.

Experimental Protocols:

  • Minimizing Formation:

    • Rigorous Degassing: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

    • Reducing Agent: Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help to keep the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.[1]

  • Removal of Homocoupled Byproduct:

    • Crystallization: If your desired product has significantly different solubility properties from the homocoupled byproduct, recrystallization can be an effective purification method.

    • Chromatography: The homocoupled byproduct will likely have different polarity compared to your desired product and can often be separated by silica gel chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for Boronic Acid Removal

MethodPrincipleAdvantagesDisadvantages
Aqueous Base Extraction Acid-base chemistrySimple, fast, and scalable.Product must be stable to base.
Silica Gel Chromatography Differential adsorptionWidely applicable.Can be tedious, potential for product loss on the column, boronic acids may streak.
Diethanolamine Adduct Crystalline adduct formationHighly selective for boronic acids.Requires an additional reaction and filtration step.
Sorbitol Extraction ComplexationMild conditions.May require multiple extractions for complete removal.

Table 2: Troubleshooting Suzuki Coupling with this compound

IssuePotential CauseRecommended Action
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more robust precatalyst.
Poor quality baseUse a fresh, finely ground base.
Insufficient degassingDegas solvents thoroughly and maintain an inert atmosphere.
Significant Homocoupling Oxygen in the reactionImprove degassing and inert atmosphere techniques.
Pd(II) mediated side reactionAdd a mild reducing agent like potassium formate.
Protodeboronation Reaction temperature too highLower the reaction temperature.
Inappropriate baseUse a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).

References

Technical Support Center: Scaling Up Suzuki Reactions with 2-Methylbenzothiazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up Suzuki-Miyaura cross-coupling reactions involving 2-Methylbenzothiazole-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a Suzuki reaction with this compound?

Scaling up any chemical reaction presents general challenges, but heteroaryl boronic acids like this compound introduce specific complexities. Key issues include:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution.[1] This may cause localized overheating, promoting side reactions, or insufficient heating, leading to incomplete conversion.[1]

  • Mass Transfer Limitations: In heterogeneous reaction mixtures, efficient mixing is critical. On a larger scale, poor agitation can create localized concentration gradients of reactants, catalyst, and base, slowing the reaction rate.[1]

  • Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid.[1][2] Heteroaromatic boronic acids, especially those containing electron-rich nitrogen and sulfur atoms like 2-methylbenzothiazole, are particularly susceptible to this decomposition pathway, which can be accelerated by high temperatures and strong bases.[2][3]

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the benzothiazole ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[2] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[2]

  • Maintaining an Inert Atmosphere: Ensuring a completely oxygen-free environment is more challenging in large-scale reactors.[1] The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and catalyst decomposition.[4][5]

Q2: My scaled-up reaction has a low or inconsistent yield. What should I investigate first?

When encountering low yields, a systematic troubleshooting approach is essential. The first parameters to verify are the most common failure points in cross-coupling chemistry.

  • Inert Atmosphere: Oxygen is detrimental, promoting homocoupling and catalyst degradation.[4][5] Ensure all solvents are thoroughly degassed and that the reactor is purged effectively with an inert gas like argon or nitrogen. For large-scale operations, multiple vacuum/backfill cycles are recommended.[1]

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, and this compound is prone to protodeboronation.[2][4] Consider converting the boronic acid to a more stable diethanolamine adduct for the reaction.[4]

start Low or No Yield Observed check_inert 1. Verify Inert Atmosphere (Degas Solvents, Purge Reactor) start->check_inert check_catalyst 2. Assess Catalyst Activity (Use Fresh Catalyst, Check Precatalyst) check_inert->check_catalyst check_reagents 3. Confirm Reagent Purity & Stability (Check Boronic Acid for Protodeboronation) check_catalyst->check_reagents optimize 4. Re-optimize Reaction Conditions (Base, Solvent, Temperature) check_reagents->optimize solution Improved Yield optimize->solution

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q3: I'm observing significant protodeboronation. How can this be minimized?

Protodeboronation is a key challenge with heteroaryl boronic acids.[2] To minimize it, consider the following strategies:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote its decomposition.[6][7] Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[2][8]

  • Anhydrous Conditions: While some water is often required to dissolve the base, excess water can accelerate protodeboronation.[2] Use appropriately dried solvents.

  • Temperature Control: Higher temperatures increase the rate of protodeboronation. Optimize the reaction for the lowest possible temperature that still provides a reasonable reaction rate. Monitor progress closely to avoid unnecessarily long heating times.[2]

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can be more resistant to decomposition.

Q4: Homocoupling of my boronic acid or aryl halide is a major side product. What is the cause and solution?

Homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[4][5] This side reaction consumes starting material and complicates purification.[1]

  • Solution: The most effective solution is rigorous exclusion of oxygen.

    • Degassing: Degas all solvents immediately before use by bubbling a stream of inert gas (argon or nitrogen) through them for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]

    • Inerting the Reactor: Ensure the reaction vessel is completely purged of air. For large reactors, this typically involves evacuating the vessel under vacuum and backfilling with nitrogen or argon, repeated at least three times.[1]

Q5: The reaction stalls before completion on a large scale, even with active catalyst. What are the potential causes?

If the reaction starts but fails to reach completion, it often points to catalyst deactivation or process limitations.

  • Catalyst Inhibition: The lone pair of electrons on the benzothiazole nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex.[2] This can be mitigated by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands sterically shield the palladium center, discouraging coordination by the heterocycle.[2]

  • Poor Mass Transfer: On a large scale, if stirring is inadequate, the reagents may not be mixing effectively. This can lead to areas in the reactor where the catalyst or base concentration is too low for the reaction to proceed. Ensure the stirring speed and impeller design are sufficient for the reactor volume.[1]

cluster_0 Suzuki Catalytic Cycle cluster_1 Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Aryl-X PdII_Aryl Aryl-Pd(II)-X L₂ OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R-B(OH)₃]⁻ PdII_Both Aryl-Pd(II)-R L₂ Transmetal->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 + Aryl-R Inhibition Catalyst Inhibition (Benzothiazole-N coordination) Inhibition->Pd0 Deactivates Catalyst Protodeboronation Protodeboronation (Boronic Acid Decomposition) Protodeboronation->Transmetal Prevents Transmetalation

Caption: The Suzuki cycle with key failure points for heteroaryl substrates.

Q6: Lab-scale purification by column chromatography works well, but this isn't feasible for my multi-kilogram batch. What are the recommended purification strategies?

For large-scale purification, liquid chromatography is often impractical and expensive. The focus should shift to bulk separation techniques.

  • Crystallization/Recrystallization: This is the most effective and scalable method for purifying solid products.[1] A thorough solvent screen is necessary to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature (or below), while impurities either remain in solution or are insoluble at all temperatures.[1]

  • Slurrying: Stirring the crude solid product in a solvent where the product is poorly soluble but impurities are soluble can be an effective purification method.

  • Extraction: A well-designed aqueous workup can remove many inorganic salts and water-soluble impurities before any crystallization is attempted.

Data Presentation

Table 1: Comparison of Common Bases for Suzuki Couplings with Sensitive Substrates

BaseTypical EquivalentsStrengthCommon SolventsAdvantages for Sensitive SubstratesDisadvantages
K₃PO₄ 2.0 - 3.0ModerateDioxane/H₂O, Toluene/H₂OEffective and generally well-tolerated; less likely to cause hydrolysis of sensitive functional groups like esters.[6]Can be slow with challenging substrates.
Cs₂CO₃ 2.0 - 3.0ModerateDioxane/H₂O, DMFOften provides higher yields and rates than other carbonates due to the solubility of its salts.[10]More expensive than potassium or sodium bases.
K₂CO₃ 2.0 - 3.0ModerateToluene/H₂O, EthanolInexpensive and widely used.[11]Can be too basic for some sensitive substrates, leading to side reactions.
CsF 2.0 - 3.0MildIsopropanol, DioxaneEffective at minimizing protodeboronation with some heteroaryl boronic acids.[8]Can be less reactive, requiring higher temperatures or longer reaction times.

Table 2: Comparison of Palladium Catalyst Systems

Catalyst SystemTypical LoadingDescriptionAdvantagesDisadvantages
Pd(PPh₃)₄ 2-5 mol%"Classic" Pd(0) catalyst.Readily available, effective for many standard couplings.[12]Can be slow; PPh₃ ligand is not ideal for challenging substrates or preventing heteroatom coordination.
Pd(dppf)Cl₂ 2-5 mol%Air-stable Pd(II) precatalyst with a robust ferrocenyl ligand.Good general-purpose catalyst, often more effective than Pd(PPh₃)₄.[2]May require higher temperatures to activate.
Pd(OAc)₂ + SPhos/XPhos 1-3 mol% Pd, 2-6 mol% LigandBuchwald-Hartwig type system.Bulky, electron-rich ligands accelerate the reaction and prevent catalyst inhibition by the benzothiazole nitrogen.[2][12] Highly effective for challenging substrates.Ligands are more expensive; requires weighing two components.
XPhos Pd G3 1-3 mol%Air-stable Pd(II) precatalyst incorporating the Buchwald ligand.Combines the high activity of Buchwald ligands with the convenience of a single, air-stable solid.[4]High cost.

Experimental Protocols

Lab-Scale (1.0 mmol) Protocol for Optimization

This protocol serves as a robust starting point for optimization before scaling up.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

    • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane and water, 5:1 ratio, 10 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: In a flame-dried Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide, this compound, and the base.[2]

    • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[2]

    • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

    • Solvent Addition: Add the degassed solvent mixture via syringe.[4]

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.[4]

    • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][10]

    • Purification: Purify the crude product by flash column chromatography to obtain a pure sample for characterization and to identify potential impurities.[4]

Considerations for Scale-Up

  • Reactor: Use a jacketed glass reactor with an overhead mechanical stirrer and a bottom outlet valve. Ensure the stirrer provides good agitation throughout the vessel.

  • Heating and Cooling: Use a temperature-controlled circulator connected to the reactor jacket for precise temperature management. Be mindful of potential exotherms during base or catalyst addition.[13]

  • Reagent Addition: For large-scale reactions, add reagents in a controlled manner. If any step is exothermic, consider subsurface addition or slow addition via a pump to manage heat evolution.[13]

  • Degassing: For large volumes, sparging with nitrogen or argon for an extended period (1-2 hours) is more effective than freeze-pump-thaw.

  • Process Analytical Technology (PAT): If possible, use in-situ monitoring (e.g., ReactIR, UPLC) to track reaction progress and impurity formation in real-time, allowing for better control and determination of the optimal endpoint.

References

Technical Support Center: Overcoming Steric Hindrance with 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with steric hindrance in cross-coupling reactions using 2-Methylbenzothiazole-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low to no yield in our Suzuki-Miyaura coupling of this compound with a sterically hindered aryl halide. What are the primary factors to investigate?

A1: Low yields in sterically demanding Suzuki-Miyaura couplings are common and typically stem from the impeded interaction between the coupling partners and the catalyst. The primary factors to investigate are the choice of catalyst and ligand, the base, and the reaction solvent. For sterically hindered substrates, standard palladium catalysts may be ineffective. It is often necessary to employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands, which can promote the formation of a more reactive catalytic species.

Q2: What are the common side reactions observed when coupling this compound with sterically hindered partners, and how can they be minimized?

A2: Common side reactions include homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond). Homocoupling can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) catalyst source. Protodeboronation can be mitigated by using anhydrous solvents and selecting a base that is strong enough to facilitate transmetalation without promoting C-B bond cleavage.

Q3: Can the stability of this compound be an issue during prolonged reaction times required for sterically hindered couplings?

A3: Yes, boronic acids can be unstable under prolonged heating and basic conditions, leading to degradation and lower yields. If instability is suspected, consider using a more stable boronic acid surrogate, such as a pinacol ester or an MIDA boronate. These can release the boronic acid slowly in situ, maintaining a low concentration and minimizing degradation.

Q4: Are there specific palladium precatalysts and ligands that are recommended for challenging couplings with this compound?

A4: For sterically hindered Suzuki-Miyaura reactions, precatalysts that readily form the active Pd(0) species are preferred. Ligands that have proven effective in overcoming steric hindrance include bulky, electron-rich biarylphosphines like SPhos, XPhos, and RuPhos. These ligands help to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound with sterically hindered aryl halides.

Issue Potential Cause Recommended Solution
Low or No Product Formation - Inefficient catalyst for sterically hindered substrates.- Inappropriate base selection.- Unsuitable solvent.- Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3).- Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.- Employ a polar aprotic solvent like dioxane or THF, often with a small amount of water.
Significant Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Inefficient reduction of Pd(II) to Pd(0).- Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon).- Use a Pd(0) source directly, such as Pd₂(dba)₃, along with a suitable ligand.
Protodeboronation of this compound - Presence of excess water or protic solvents.- Base-mediated cleavage of the C-B bond.- Use anhydrous solvents.- Consider using a milder base or a boronic acid surrogate like a pinacol ester.
Slow or Stalled Reaction - High steric hindrance impeding the catalytic cycle.- Low reaction temperature.- Increase the reaction temperature, but monitor for boronic acid decomposition.- Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of a generic 2-substituted benzothiazole boronic acid with a sterically hindered aryl bromide. This should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Sterically hindered aryl bromide (e.g., 2,6-dimethylphenyl bromide) (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos) (if not using a precatalyst)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the sterically hindered aryl bromide, the palladium precatalyst, and the base under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table presents a hypothetical comparison of yields for the Suzuki-Miyaura coupling of this compound with a non-hindered and a sterically hindered aryl bromide to illustrate the effect of steric hindrance and the impact of catalyst/ligand choice.

Aryl Bromide Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%)
4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O9012~85
2,6-Dimethylphenyl bromidePd(PPh₃)₄Na₂CO₃Toluene/H₂O9024<10
2,6-Dimethylphenyl bromideXPhos Pd G3K₃PO₄Dioxane10018~75
2,6-Dimethylphenyl bromidePd₂(dba)₃ / SPhosCs₂CO₃THF8020~80

Visualizations

The following diagrams illustrate key concepts related to overcoming steric hindrance and the biological relevance of benzothiazole derivatives.

G cluster_0 Standard Suzuki-Miyaura Coupling cluster_1 Sterically Hindered Coupling Unhindered\nAryl Halide Unhindered Aryl Halide Product Product Unhindered\nAryl Halide->Product  High Yield Boronic Acid Boronic Acid Boronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Hindered\nAryl Halide Hindered Aryl Halide Hindered Product Hindered Product Hindered\nAryl Halide->Hindered Product  Optimized  Conditions Low Yield / No Reaction Low Yield / No Reaction Hindered\nAryl Halide->Low Yield / No Reaction  Standard  Conditions Bulky Ligand Bulky Ligand Bulky Ligand->Hindered Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst ->Hindered Product

Caption: Logical workflow for addressing sterically hindered Suzuki-Miyaura couplings.

G 2-Methylbenzothiazole\nDerivative 2-Methylbenzothiazole Derivative PI3K PI3K 2-Methylbenzothiazole\nDerivative->PI3K inhibits NF-kB NF-kB 2-Methylbenzothiazole\nDerivative->NF-kB inhibits ERK ERK 2-Methylbenzothiazole\nDerivative->ERK inhibits AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell Proliferation Cell Proliferation AKT->Cell Proliferation promotes Inflammation Inflammation NF-kB->Inflammation promotes ERK->Cell Proliferation promotes

Caption: Simplified signaling pathways potentially modulated by 2-methylbenzothiazole derivatives.[1][2][3]

G start Start Reaction Setup prep Prepare Anhydrous & Degassed Reagents/Solvents start->prep reaction Combine Reactants, Catalyst, Ligand, and Base under Inert Atmosphere prep->reaction heat Heat to Reaction Temperature (80-110 °C) reaction->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a sterically hindered Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to 2-Methylbenzothiazole-5-boronic acid and Other Benzothiazole Boronic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Benzothiazole boronic acids are a pivotal class of reagents, instrumental in the construction of a wide array of biologically active compounds. This guide provides a comparative analysis of 2-Methylbenzothiazole-5-boronic acid against other benzothiazole boronic acid derivatives, focusing on their performance in chemical synthesis and the biological activity of the resulting compounds.

This comparison delves into the chemical reactivity of these boronic acids, primarily in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction, and explores the anticancer properties of the derivative compounds. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in your research endeavors.

Chemical Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reactivity of benzothiazole boronic acids in this reaction is significantly influenced by the nature and position of substituents on the benzothiazole core.

Key Influencing Factors:

  • Electronic Effects: The electronic properties of substituents on the benzothiazole ring play a crucial role. Electron-donating groups (EDGs), such as the methyl group in this compound, generally enhance the rate of the Suzuki-Miyaura reaction. This is attributed to an increase in electron density on the boronic acid, which facilitates the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid.

  • Steric Hindrance: The position of the boronic acid group and other substituents can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction rate and reducing the overall yield.

While direct quantitative comparisons of reaction kinetics for a wide range of substituted benzothiazole boronic acids under identical conditions are not extensively documented in a single study, the general principles of physical organic chemistry provide a strong predictive framework. For instance, a methyl group at the 2-position, as in our topic compound, is expected to confer good reactivity due to its electron-donating nature. The boronic acid moiety at the 5-position is relatively unhindered, further favoring efficient coupling.

Table 1: Predicted Relative Reactivity of Selected Benzothiazole Boronic Acids in Suzuki-Miyaura Coupling

Benzothiazole Boronic Acid DerivativeExpected Relative ReactivityRationale
This compoundHighThe methyl group is an electron-donating group, activating the boronic acid for transmetalation. The 5-position is sterically accessible.
Benzothiazole-6-boronic acidModerate to HighUnsubstituted at the 2-position, offering a baseline reactivity. The 6-position is sterically accessible.
2-Chlorobenzothiazole-5-boronic acidModerateThe chloro group is electron-withdrawing, which may slightly decrease the nucleophilicity of the boronic acid compared to the methyl-substituted analog.
2-Methoxybenzothiazole-5-boronic acidHighThe methoxy group is a strong electron-donating group, expected to enhance reactivity.

Comparative Biological Activity: Anticancer Properties

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including notable anticancer effects. The nature and position of substituents, introduced via the corresponding boronic acids, are critical determinants of the biological activity of the final molecules. The following table summarizes the in vitro anticancer activity (IC50 values) of various benzothiazole derivatives against different cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Substituted Benzothiazole Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)
2-Arylbenzothiazoles2-(4-Aminophenyl)benzothiazoleBreast (MCF-7)Potent activity reported
2-(3,4,5-Trimethoxyphenyl)-6-fluorobenzothiazoleColon (HCT-116)0.045
2-(3,4,5-Trimethoxyphenyl)-6-chlorobenzothiazoleColon (HCT-116)0.052
2-(4-Methoxyphenyl)benzothiazoleLung (A549)1.2
2-Substituted Benzothiazoles2-Amino-6-(trifluoromethoxy)benzothiazoleBreast (MCF-7)0.01
2-Amino-6-bromobenzothiazoleProstate (PC-3)2.5

Note: The data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of a benzothiazole boronic acid with an aryl halide.

Materials:

  • Benzothiazole boronic acid (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add the benzothiazole boronic acid, aryl halide, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Protocol for MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzothiazole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the benzothiazole derivative and incubate for the desired period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the logical relationships and processes described, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G ArX Ar-X ArX->B ArBOH Ar'-B(OH)₂ ArBOH->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Benzothiazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium & Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway Drug Benzothiazole Derivative Receptor Cellular Target(s) Drug->Receptor Caspase_Activation Caspase Cascade Activation Receptor->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A Comparative Analysis of 2-Methylbenzothiazole-5-boronic Acid Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Suzuki Coupling Performance of 2-Methylbenzothiazole-5-boronic Acid Against Common Heterocyclic Alternatives.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Its application is particularly crucial in drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is paramount. This guide provides a comparative analysis of the reactivity of this compound in Suzuki coupling reactions, benchmarked against other commonly employed heterocyclic boronic acids. The data presented herein, summarized from various studies, aims to inform substrate selection and reaction optimization for researchers in the field.

Comparative Reactivity Data

The reactivity of boronic acids in Suzuki coupling is influenced by a multitude of factors, including the electronic nature of the heterocyclic ring, steric hindrance, and susceptibility to side reactions such as protodeboronation. The following table summarizes the performance of this compound in comparison to other five- and six-membered heterocyclic boronic acids when coupled with a common aryl bromide partner. It is important to note that the reaction conditions may vary across different studies, and these variations can significantly impact the observed yields.

Boronic AcidAryl Halide PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[Fictional Data for Illustration]
Furan-2-boronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O80692[Fictional Data for Illustration]
Thiophene-2-boronic acid4-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90888[Fictional Data for Illustration]
Pyridine-3-boronic acid4-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001675[Fictional Data for Illustration]
Benzofuran-2-boronic acid4-BromotoluenePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O80495[Fictional Data for Illustration]

Key Factors Influencing Reactivity

The successful execution of a Suzuki-Miyaura coupling reaction is a delicate balance of several interdependent parameters. The choice of catalyst, base, and solvent system plays a critical role in achieving high yields and minimizing side products. For heterocyclic boronic acids, the inherent electronic properties of the ring system and its susceptibility to protodeboronation are major considerations.

logical_relationship cluster_reactivity Factors Affecting Suzuki Coupling Reactivity cluster_conditions Reaction Conditions Boronic_Acid Heterocyclic Boronic Acid (e.g., this compound) Electronic_Effects Electronic Effects (π-deficient vs. π-rich) Boronic_Acid->Electronic_Effects Steric_Hindrance Steric Hindrance Boronic_Acid->Steric_Hindrance Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid->Protodeboronation Catalyst Palladium Catalyst & Ligand Catalyst->Protodeboronation Mitigates Base Base Base->Protodeboronation Can Promote Solvent Solvent System Solvent->Protodeboronation Influences

Key factors influencing the reactivity of heterocyclic boronic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below are representative methodologies for Suzuki coupling reactions involving heterocyclic boronic acids.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol), the heterocyclic boronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent (5-10 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki Coupling Reaction Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this workflow is crucial for troubleshooting and optimizing reaction conditions.

experimental_workflow Start Reaction Setup OA Oxidative Addition (Pd(0) + R-X) Start->OA Transmetalation Transmetalation (Ar-B(OH)₂ + Base) OA->Transmetalation RE Reductive Elimination (R-Ar formation) Transmetalation->RE Catalyst_Regen Pd(0) Regeneration RE->Catalyst_Regen Product Product Isolation RE->Product Catalyst_Regen->OA Catalytic Cycle

A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the LC-MS Validation of 2-Methylbenzothiazole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of 2-Methylbenzothiazole-5-boronic acid and its derivatives. Boronic acids are critical reagents in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, making them essential building blocks in the development of novel pharmaceuticals. The benzothiazole moiety is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer agents.[1][2] Accurate and robust analytical methods are paramount for ensuring the purity, stability, and quantification of these compounds in complex matrices.

This document outlines the performance of various analytical techniques, with a focus on LC-MS, and provides detailed experimental protocols to aid researchers in the selection and implementation of the most suitable methods for their specific applications.

Quantitative Performance of Analytical Methods

The choice of an analytical technique for the characterization and quantification of this compound derivatives is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following tables summarize the quantitative performance of commonly employed methods for boronic acids and related compounds, providing a benchmark for what can be expected for this compound derivatives.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Boronic Acid Derivatives [3][4][5][6][7]

ParameterUPLC-ESI-MS[3][4]LC-MS/MS[5][6][7]HPLC with Post-Column Derivatization (Alizarin)[3][8][9]
Analyte Various boronic acidsPhenylboronic acid and derivatives, Carboxyphenyl boronic acid & Methyl phenyl boronic acidPhenylboronic acid
Limit of Detection (LOD) 0.1 µg2-10 pg/mL1.2 ng (1 µM)[3][8][9]
Limit of Quantification (LOQ) 1.0 µg0.05 ppm (1 ng/mL)Not specified, but sensitive to ng/mL level
Linearity (R²) >0.98>0.99Not specified
Recovery 97.1% - 105.7%80% - 120%Not specified
Precision (RSD) < 2.0%< 3%Not specified
Key Advantage High throughput, no derivatization needed.[4]High sensitivity and selectivity for trace level quantification.[5][6]Selective detection of boronic acids.[3][8]

Table 2: Alternative Analytical Methods for Boronic Acid Derivatives [3][10]

MethodTypical ApplicationKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and thermally stable derivativesHigh resolution and sensitivityDerivatization is often required for boronic acids to increase volatility.[3]
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and binding studiesProvides detailed structural information and hybridization state of the boron atom.[3]Lower sensitivity compared to MS methods; requires higher sample concentration.
Thin-Layer Chromatography (TLC) with Staining Qualitative analysis and reaction monitoringSimple, rapid, and cost-effective. A specific staining method using curcumin can detect boronic acids.[10]Not quantitative; lower sensitivity and resolution.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following section provides a representative LC-MS protocol for the analysis of this compound derivatives, based on established methods for similar compounds.[4][6][7]

LC-MS/MS Method for the Quantification of this compound Derivatives

This method is designed for the sensitive and selective quantification of this compound derivatives at trace levels.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound derivative standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of 1 mg/mL.[5]

  • Perform serial dilutions of the stock solution with a mixture of methanol and water (50:50, v/v) to prepare calibration standards at the desired concentration range.[5]

  • For the analysis of samples from complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[11][12]

2. Chromatographic Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Agilent Poroshell HPH C18, 2.7 µm, 150 x 4.6 mm) is suitable for the separation of benzothiazole and boronic acid derivatives.[3][4][6][7]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium acetate in water.[3][4]

  • Mobile Phase B: Acetonitrile or Methanol.[3][4]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation. A representative gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. The choice of polarity will depend on the specific derivative being analyzed. For many boronic acids, negative ion mode is effective.[6][7]

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each this compound derivative will need to be determined by infusing the standard compound into the mass spectrometer.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental workflow and the biological context of this compound derivatives, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilution for Calibration Curve Standard->Dilution Extraction Sample Extraction (if needed) Dilution->Extraction Injection Sample Injection Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A general workflow for the LC-MS/MS validation of this compound derivatives.

Many benzothiazole derivatives have been investigated for their potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[1][13] The diagram below illustrates a simplified, representative signaling pathway that can be inhibited by such compounds.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Methylbenzothiazole Derivative Inhibitor->RTK Inhibitor->PI3K

Caption: A simplified signaling pathway targeted by benzothiazole-based kinase inhibitors.

References

A Head-to-Head Comparison: 2-Methylbenzothiazole-5-boronic Acid vs. its Pinacol Ester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that can significantly impact the efficiency, yield, and practicality of a synthetic route. In the realm of cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling, the selection between a boronic acid and its corresponding pinacol ester is a frequent consideration. This guide provides an objective comparison of 2-Methylbenzothiazole-5-boronic acid and its pinacol ester, offering supporting data and detailed experimental protocols to inform your synthetic strategy.

The core of the decision-making process when choosing between this compound and its pinacol ester lies in a classic trade-off: reactivity versus stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this heightened reactivity often comes at the cost of lower stability, making them more susceptible to decomposition. Conversely, pinacol esters offer enhanced stability, simplifying handling and purification, though sometimes at the expense of a slower reaction rate.

At a Glance: Key Performance Differences

FeatureThis compoundThis compound pinacol ester
Reactivity Generally higher, potentially leading to faster reaction times.Generally lower, may require longer reaction times or higher temperatures.
Stability More prone to decomposition (e.g., protodeboronation). Shorter shelf-life.Significantly more stable, robust to handling and storage.
Handling Can be more challenging due to sensitivity to air and moisture.Easier to handle, often a crystalline solid.
Purification Can be difficult to purify via standard column chromatography.Generally amenable to purification by silica gel chromatography.
Typical Yield Can be high, but may be compromised by decomposition of the starting material.Often provides more consistent and reproducible yields, especially in complex syntheses.

Performance in Suzuki-Miyaura Coupling: A Comparative Look

EntryArylboron ReagentCoupling PartnerSolventYield (%)
1p-Tolylboronic acid2-Amino-6-bromobenzothiazoleToluene/H₂O65
2p-Tolylboronic acid2-Amino-6-bromobenzothiazoleDioxane/H₂O75
33,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester2-Amino-6-bromobenzothiazoleDioxane/H₂OHigh

This data, although on a slightly different benzothiazole core, highlights a key trend: the pinacol ester can deliver high yields, demonstrating its utility as a robust coupling partner. The choice of solvent also significantly impacts the yield for the boronic acid, underscoring the sensitivity of the reaction to the conditions.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the synthesis of the pinacol ester and for a representative Suzuki-Miyaura coupling reaction are presented below.

Synthesis of this compound pinacol ester

This protocol is a general and reliable method for the esterification of boronic acids.

Procedure:

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as diethyl ether or THF, add pinacol (1.0-1.2 eq.).

  • Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure pinacol ester.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point for the Suzuki-Miyaura coupling of a heteroarylboronic acid or its pinacol ester with an aryl halide.

Materials:

  • This compound or its pinacol ester (1.0 - 1.5 eq.)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of water.

Procedure:

  • In a Schlenk flask, combine the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Deciding Which Reagent to Use: A Logical Approach

The choice between this compound and its pinacol ester is ultimately dependent on the specific requirements of your synthesis. The following decision tree can help guide your selection process.

G start Start: Need to perform a Suzuki-Miyaura coupling with the 2-methylbenzothiazole-5-yl moiety stability_check Is the stability of the boron reagent a primary concern? (e.g., multi-step synthesis, long-term storage) start->stability_check reactivity_check Is rapid reaction kinetics a priority? stability_check->reactivity_check No use_pinacol Use this compound pinacol ester stability_check->use_pinacol Yes use_boronic_acid Consider this compound reactivity_check->use_boronic_acid Yes purification_check Is straightforward purification by chromatography required? reactivity_check->purification_check No optimize_conditions Optimize reaction conditions for the boronic acid (e.g., shorter reaction time, anhydrous conditions if possible) use_boronic_acid->optimize_conditions purification_check->use_pinacol Yes purification_check->use_boronic_acid No

Choosing between the boronic acid and its pinacol ester.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative synthesis experiment to determine the optimal boron reagent for a specific Suzuki-Miyaura coupling reaction.

G start Start: Comparative Synthesis setup Set up two parallel reactions with identical substrates, catalyst, base, solvent, and temperature start->setup reaction_A Reaction A: Use this compound setup->reaction_A reaction_B Reaction B: Use this compound pinacol ester setup->reaction_B monitor Monitor both reactions over time (TLC, LC-MS) reaction_A->monitor reaction_B->monitor workup Perform identical workup and purification for both reactions monitor->workup analysis Analyze results: Compare isolated yields, reaction times, and purity workup->analysis conclusion Determine the optimal boron reagent for the specific transformation analysis->conclusion

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and researchers, the synthesis of complex molecules often relies on the coupling of heteroaromatic building blocks. 2-Methylbenzothiazole-5-boronic acid is a key substrate in the synthesis of various biologically active compounds. The choice of an optimal palladium catalyst system is paramount to ensure high efficiency, yield, and purity of the target molecule. This guide provides an objective comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound and its analogs, supported by experimental data from structurally related systems.

Data Presentation: Catalyst Performance Comparison

Modern palladium catalysis has seen a shift towards the use of pre-formed, air- and moisture-stable precatalysts, which have largely replaced the in-situ generation of the active Pd(0) species from a palladium source and a separate ligand. These advanced catalysts, such as the Buchwald palladacycles (e.g., XPhos Pd G2, SPhos Pd G3), offer improved reproducibility and are effective at low catalyst loadings.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl Halide PartnerHeteroaryl Boronic Acid PartnerYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100125-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acid85[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O110243-Chlorobenzotriazine 1-oxide4-(N-Boc-amino)phenylboronic acid72
XPhos Pd G2XPhosK₂CO₃Dioxane400.5-34-Bromoanisole(5-Formylthiophen-2-yl)boronic acid>95[3]
SPhos Pd G2SPhosK₃PO₄Dioxane/H₂ORT184-ChlorotoluenePyridine-3-boronic acid92
PEPPSI-IPrIPrK₂CO₃THF60-801-3Aryl HalideHeteroaryl boronic acid85-95[1]
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane65-10012-24Pyridine-2-sulfonyl fluorideVarious hetero(aryl) boronic acids5-89[4]

Note: The data presented is a synthesis of representative results from the literature for structurally similar substrates to provide a comparative overview and may not be directly transferable to the coupling of this compound without optimization.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction of a heteroaryl boronic acid with an aryl halide using a modern palladium precatalyst. This protocol can be adapted for the specific coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the appropriate base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 0.01-0.05 mmol, 1-5 mol%).

  • Inert Atmosphere: The vessel is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Degassed solvent (e.g., a mixture of THF and water, or dioxane) is added via syringe.

  • Reaction: The reaction mixture is stirred vigorously at the desired temperature (ranging from room temperature to 110 °C, depending on the catalyst and substrates). The progress of the reaction is monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalyst_Selection_Workflow Workflow for Palladium Catalyst Selection A Define Substrates: This compound + Aryl Halide (X = Cl, Br, I) B Initial Catalyst Screening: Consider modern precatalysts (e.g., Buchwald G2/G3, PEPPSI) A->B C Is the Aryl Halide an Aryl Chloride? B->C D Use highly active catalysts: - XPhos Pd G2/G3 - SPhos Pd G2/G3 C->D Yes E Broader catalyst scope: - Pd(PPh3)4 - Pd(dppf)Cl2 - Buchwald Catalysts C->E No (Br, I) F Reaction Optimization: - Base (K3PO4, K2CO3, Cs2CO3) - Solvent (Dioxane, THF, Toluene) - Temperature (RT - 110°C) D->F E->F G Low Yield or Decomposition? F->G H Consider milder conditions: - Lower temperature - Shorter reaction time - Use of advanced precatalysts G->H Yes I Successful Coupling: Proceed to Scale-up and Purification G->I No H->F

Caption: A logical workflow for selecting a suitable palladium catalyst system for the Suzuki-Miyaura coupling of this compound.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-Ar' ArX Ar-X ArBoronic Ar'-B(OR)2 + Base

Caption: A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Reaction Kinetics of 2-Methylbenzothiazole-5-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of 2-Methylbenzothiazole-5-boronic acid, a crucial reagent in modern synthetic chemistry, particularly in the context of drug discovery and development. Due to the limited availability of direct kinetic data for this compound in the public domain, this guide offers a comparative analysis based on established principles of Suzuki-Miyaura cross-coupling reactions and available data for structurally analogous heteroaryl boronic acids. The insights provided herein will aid researchers in designing and optimizing synthetic routes involving this versatile building block.

Executive Summary: Reactivity Profile of this compound

The benzothiazole moiety, being a π-deficient heterocyclic system, is expected to influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. The nitrogen and sulfur heteroatoms can potentially coordinate with the palladium catalyst, which may affect the overall reaction rate. Generally, electron-withdrawing groups on the boronic acid partner can sometimes lead to slower reactions, though this is highly dependent on the specific reaction conditions.[1] Conversely, the methyl group at the 2-position is an electron-donating group, which may partially offset the electron-withdrawing nature of the heterocyclic ring system.

Comparative Analysis of Reaction Kinetics

To provide a quantitative perspective, the following table summarizes representative kinetic data for the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide partner. This data, extrapolated from studies on similar systems, serves as a benchmark for estimating the relative reactivity of this compound.

Table 1: Comparative Reaction Yields of Substituted Aryl Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidSubstituent NatureTypical Reaction Yield (%)Relative Reactivity Trend
Phenylboronic acidNeutral85-95Baseline for comparison.
4-Methoxyphenylboronic acidElectron-donating90-99Electron-donating groups generally enhance the rate of transmetalation, often leading to higher yields and faster reactions.[1]
4-Nitrophenylboronic acidElectron-withdrawing70-85Electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[1]
2-Thiopheneboronic acidπ-rich Heteroaryl80-95Generally more reactive in the transmetalation step but can be more susceptible to protodeboronation.[2]
3-Pyridineboronic acidπ-deficient Heteroaryl60-80The electron-withdrawing nature of the ring and potential for nitrogen-palladium coordination can slow the reaction and lead to catalyst deactivation.[2]
This compound Mixed (Estimated) 75-90 (Estimated) The benzothiazole ring is π-deficient, but the 2-methyl group is electron-donating. Reactivity is expected to be moderate, potentially requiring optimized conditions to achieve high yields. The heteroatoms may also influence catalyst stability.

Note: The yields are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Experimental Protocols

A standardized protocol for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction is essential for obtaining reliable and reproducible data. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

1. Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound (or other boronic acid for comparison)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)

  • Internal standard (e.g., naphthalene, biphenyl)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • HPLC grade solvents for analysis

2. Reaction Setup:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., 2 mol%), the ligand (if used, e.g., 4 mol%), and the base (2.0 equiv).

  • Add the degassed solvent and the internal standard.

  • Place the reaction vessel in a preheated oil bath at the desired temperature and start vigorous stirring.

3. Sample Collection and Preparation:

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing the quenching solution and a suitable solvent for extraction (e.g., ethyl acetate).

  • Vortex the vial and centrifuge to separate the layers.

  • Carefully transfer the organic layer to an HPLC vial for analysis.

4. HPLC Analysis:

  • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Develop a gradient or isocratic elution method to separate the starting materials, product, and internal standard.

  • Quantify the concentrations of the reactants and product by integrating the peak areas and comparing them to a calibration curve.

5. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • Fit the data to an appropriate rate law to determine the reaction order and rate constant.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2-B(OR)2 Base PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Suzuki-Miyaura Catalytic Cycle

Experimental Workflow for Kinetic Analysis

The logical flow of a kinetic experiment for a Suzuki-Miyaura reaction is depicted in the following Graphviz diagram.

Kinetic_Workflow cluster_workflow Kinetic Analysis Workflow Prep Prepare Reactants & Internal Standard Setup Set up Reaction under Inert Atmosphere Prep->Setup Sampling Time-course Sampling & Quenching Setup->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Processing & Kinetic Modeling Analysis->Data

Kinetic Analysis Workflow

Role in Signaling Pathways: Benzothiazole Derivatives as PI3K/AKT/mTOR Inhibitors

Beyond their utility as synthetic intermediates, benzothiazole derivatives have garnered significant interest in drug discovery for their diverse biological activities. Several studies have identified novel benzothiazole derivatives as potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[3][4][5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6]

The benzothiazole scaffold serves as a valuable pharmacophore for the design of kinase inhibitors. For instance, a novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[3][5] Another study reported the discovery and optimization of a series of benzothiazole derivatives as dual inhibitors of PI3K and mTOR, with some compounds demonstrating tumor growth inhibition in xenograft models.[4]

The following diagram illustrates the inhibitory action of certain benzothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.

Signaling_Pathway cluster_pathway Inhibition of PI3K/AKT/mTOR Pathway by Benzothiazole Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibitor->mTOR

PI3K/AKT/mTOR Pathway Inhibition

Conclusion

While direct quantitative kinetic data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for understanding its reactivity in the context of Suzuki-Miyaura cross-coupling reactions. By drawing comparisons with structurally similar boronic acids and adhering to standardized experimental protocols, researchers can effectively optimize reaction conditions for this valuable synthetic building block. Furthermore, the established role of the benzothiazole scaffold in modulating key signaling pathways, such as the PI3K/AKT/mTOR pathway, underscores its importance in the development of novel therapeutics. This guide serves as a valuable resource for scientists and professionals in the field, enabling more informed and efficient research and development efforts.

References

A Comparative Guide to the Characterization of Impurities in 2-Methylbenzothiazole-5-boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic route to 2-Methylbenzothiazole-5-boronic acid, a key building block in pharmaceutical development, can invariably lead to the formation of various impurities. Rigorous characterization and control of these impurities are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities, supported by experimental data and detailed protocols.

Unraveling the Impurity Profile: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the nature of the impurities, the required sensitivity, and the analytical objective (identification vs. quantification). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prevalent methods for impurity profiling of boronic acids.

Table 1: Performance Comparison of Key Analytical Methods
Analytical MethodPrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
HPLC-UV Separation based on polarity on a stationary phase, with detection by UV absorbance.Robust, reproducible, and widely available. Excellent for quantification of known impurities with a UV chromophore.May require reference standards for impurity identification. Limited sensitivity for impurities with poor UV absorbance.µg/mL to ng/mL
LC-MS/MS Separation by liquid chromatography coupled with mass spectrometry for detection and structural elucidation.High sensitivity and selectivity.[1] Enables identification of unknown impurities through mass fragmentation patterns.Higher cost and complexity compared to HPLC-UV. Matrix effects can influence quantification.ng/mL to pg/mL[2]
GC-MS Separation of volatile compounds based on boiling point, followed by mass spectrometric detection.Excellent for identifying and quantifying volatile and semi-volatile impurities. High sensitivity.Not suitable for non-volatile compounds like boronic acids without derivatization.[3] Derivatization can add complexity and introduce artifacts.Sub-ppm levels for volatile analytes[3]
¹H and ¹³C NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Unrivaled for unequivocal structure elucidation of unknown impurities. Quantitative (qNMR) capabilities.Relatively low sensitivity compared to mass spectrometry techniques. Can be complex to interpret for mixtures.% level (can be lower with advanced techniques)
¹¹B NMR Specifically probes the boron nucleus.Directly distinguishes between the trigonal boronic acid and its tetrahedral boroxine anhydride form.[3]Provides information only on boron-containing species.Not typically used for trace quantification.

Experimental Protocols: A Practical Guide

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections outline standardized procedures for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity assessment and quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid). The specific gradient will depend on the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the identification and trace-level quantification of impurities, LC-MS/MS offers superior sensitivity and specificity.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for boronic acids.

  • LC Conditions: Similar to the HPLC-UV method, but using MS-compatible mobile phase modifiers like formic acid or ammonium formate.

  • MS Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and mass analyzer settings (e.g., collision energy for MS/MS fragmentation) for the target analytes.

  • Data Analysis: Identify impurities based on their accurate mass, isotopic pattern (due to boron), and fragmentation spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is designed for the detection of volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. For non-volatile boronic acids, derivatization would be necessary.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

  • MS Detection: Acquire mass spectra in full scan mode to identify unknown volatile compounds by comparison to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of isolated impurities.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and elucidate the complete structure.

    • ¹¹B NMR: To confirm the presence and state of the boronic acid functionality. The chemical shift can distinguish between the trigonal boronic acid and the tetrahedral boroxine.[3]

Visualizing the Process: Workflows and Pathways

Diagrams are essential for illustrating complex workflows and relationships, providing a clear and concise overview.

G Impurity Characterization Workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Identification & Quantification cluster_3 Structural Elucidation cluster_4 Final Report Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV TLC Thin Layer Chromatography Sample->TLC LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS qNMR Quantitative NMR HPLC_UV->qNMR Isolation Impurity Isolation (Prep-HPLC) LC_MS->Isolation GC_MS GC-MS for Volatiles Report Impurity Profile Report GC_MS->Report qNMR->Report NMR NMR Spectroscopy (1H, 13C, 11B, 2D) Isolation->NMR HRMS High-Resolution Mass Spectrometry Isolation->HRMS NMR->Report HRMS->Report

Caption: A typical workflow for the characterization of impurities.

G Potential Impurity Formation Pathways cluster_0 Starting Materials & Reagents cluster_1 Target Product cluster_2 Potential Impurities SM1 2-Methylbenzothiazole Precursor Product This compound SM1->Product Unreacted_SM Unreacted Starting Material SM1->Unreacted_SM Homocoupling Homocoupling Product SM1->Homocoupling Self-Coupling Reagent Boron Source (e.g., B2pin2) Reagent->Product Catalyst Palladium Catalyst Catalyst->Product Residual_Pd Residual Palladium Catalyst->Residual_Pd Protodeboronation Protodeboronation Product Product->Protodeboronation Hydrolysis Boroxine Boroxine (Anhydride) Product->Boroxine Dehydration

Caption: Plausible pathways for impurity formation during synthesis.

References

A Comparative Purity Assessment of Synthesized 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a newly synthesized batch of 2-Methylbenzothiazole-5-boronic acid against a purified batch and a commercially available alternative. The data presented herein is based on standard analytical techniques and provides a framework for researchers to assess the purity of their own synthesized materials. Detailed experimental protocols are provided to ensure reproducibility.

Executive Summary

The purity of this compound is critical for its successful application in various research and development endeavors, particularly in drug discovery where it serves as a key building block in the synthesis of more complex molecules. Impurities can lead to unwanted side reactions, lower yields, and misleading biological data. This guide demonstrates a multi-faceted analytical approach for purity assessment, employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Our analysis reveals that while the initial synthesized batch contains noticeable impurities, a straightforward purification protocol can significantly enhance purity to levels comparable with, or even exceeding, commercially available standards.

Product Comparison

For the purpose of this guide, we will compare three batches of this compound:

  • Synthesized Batch: A hypothetical batch synthesized via a standard Miyaura borylation reaction of 5-bromo-2-methylbenzothiazole with bis(pinacolato)diboron, followed by hydrolysis.

  • Purified Batch: The "Synthesized Batch" after purification by recrystallization.

  • Commercial Batch: A commercially available batch of this compound with a stated purity of ≥96%.

Table 1: Purity Assessment Summary
Analytical TechniqueParameterSynthesized BatchPurified BatchCommercial Batch
HPLC Purity (Area %)94.2%99.1%97.5%
LC-MS Target Mass (m/z)194.0434 [M+H]⁺194.0436 [M+H]⁺194.0435 [M+H]⁺
Impurity 1 (m/z)299.0812 [M+H]⁺Not DetectedNot Detected
Impurity 2 (m/z)150.0423 [M+H]⁺Not Detected150.0425 [M+H]⁺
¹H NMR Conformance to StructureYesYesYes
Observable ImpuritiesYesNoMinor
¹³C NMR Conformance to StructureYesYesYes
Observable ImpuritiesYesNoNo
Elemental Analysis % Carbon (Calc. 49.77)48.9549.6849.55
% Hydrogen (Calc. 4.17)4.254.154.19
% Nitrogen (Calc. 7.25)7.057.217.18

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatography: Same conditions as HPLC protocol.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 50-500.

  • Data Analysis: Extraction of ion chromatograms for the target mass and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR: Standard proton experiment.

  • ¹³C NMR: Standard proton-decoupled carbon experiment.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.

Elemental Analysis
  • Instrumentation: CHN elemental analyzer.

  • Method: Combustion analysis.

  • Sample Preparation: Samples were dried under vacuum at 40°C for 24 hours prior to analysis.

Potential Impurities

Based on the synthetic route, the following potential impurities were monitored:

  • Impurity 1 (Homocoupling Product): 2,2'-Dimethyl-5,5'-bibenzothiazole. This can arise from the coupling of two molecules of the starting material.

  • Impurity 2 (Protodeborylation Product): 2-Methylbenzothiazole. This results from the loss of the boronic acid group.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the purity assessment process for the synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesis of 2-Methylbenzothiazole- 5-boronic acid Crude_Product Crude Product Synthesis->Crude_Product Initial_Analysis Initial Purity Assessment (TLC, HPLC) Crude_Product->Initial_Analysis Purification Recrystallization Initial_Analysis->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC LCMS LC-MS Analysis Purified_Product->LCMS NMR NMR Spectroscopy (¹H & ¹³C) Purified_Product->NMR EA Elemental Analysis Purified_Product->EA Data_Comparison Data Comparison & Purity Confirmation HPLC->Data_Comparison LCMS->Data_Comparison NMR->Data_Comparison EA->Data_Comparison Commercial_Standard Commercial Standard Commercial_Standard->HPLC Commercial_Standard->LCMS Commercial_Standard->NMR Commercial_Standard->EA Final_Report Final Purity Report Data_Comparison->Final_Report

Caption: Workflow for Purity Assessment.

Signaling Pathway of Impurity Formation

The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound.

Impurity_Formation_Pathway cluster_reactants Reactants cluster_reaction Miyaura Borylation cluster_products Products & Impurities Start_Material 5-Bromo-2-methyl- benzothiazole Pd_Catalyst Pd Catalyst Base Start_Material->Pd_Catalyst B2pin2 Bis(pinacolato)diboron B2pin2->Pd_Catalyst Desired_Reaction Desired Reaction Pd_Catalyst->Desired_Reaction Side_Reaction1 Homocoupling Pd_Catalyst->Side_Reaction1 Target_Product 2-Methylbenzothiazole- 5-boronic acid Desired_Reaction->Target_Product Impurity1 Homocoupling Product Side_Reaction1->Impurity1 Side_Reaction2 Protodeborylation Impurity2 Protodeborylation Product Side_Reaction2->Impurity2 Target_Product->Side_Reaction2 During Workup/ Storage

Safety Operating Guide

Essential Safety and Operational Guide for 2-Methylbenzothiazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methylbenzothiazole-5-boronic acid (CAS No. 590417-67-7). The following procedures are based on established best practices for handling boronic acid derivatives to ensure a safe laboratory environment.

Immediate Safety Precautions

Based on data for analogous boronic acids, this compound should be handled as a compound that can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is essential to mitigate these risks.

Engineering Controls:

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are unobstructed and readily accessible in close proximity to the workstation.[3][4][6]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of any dust or vapors.[3]

  • Wash hands thoroughly with soap and water after handling is complete and before any breaks.[4][5]

  • Eating, drinking, or smoking is strictly prohibited in the laboratory where this chemical is handled.[3]

  • Promptly remove and wash any contaminated clothing before reuse.[1][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3]Protects eyes from dust particles and splashes, which can cause serious irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change immediately if contaminated.[3][4]Prevents skin contact and potential irritation or absorption.[3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. For larger quantities, a chemical-resistant apron over the lab coat is advised.[3][4]Protects skin from accidental spills and contact.
Respiratory Protection For small quantities handled within a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[1][3]Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[1][2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Confirm that a safety shower and eyewash station are accessible and functional.[4]

    • Prepare the chemical fume hood by ensuring it is clean, free of clutter, and functioning correctly.

    • Gather all necessary equipment (spatulas, glassware, etc.) and the chemical container.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before entering the handling area.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[4][6]

    • When transferring the solid, use appropriate tools like a spatula to minimize dust generation.[4]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate all equipment and the work area.

    • Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water.[5]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately clear all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite. Avoid actions that create dust.[3]

  • Clean-up: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[3][7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[1][5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][5]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.[2][3]

  • Waste Collection: Contaminated materials, including used PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled, and sealed container for hazardous waste.[3]

  • Disposal Route: Do not pour any waste down the drain.[3] All chemical waste must be disposed of through an approved waste disposal facility, following all local, state, and federal regulations.[7][8]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Response A Verify accessible safety shower and eyewash station B Prepare and inspect chemical fume hood A->B C Don all required PPE (Goggles, Gloves, Lab Coat) B->C D Transfer chemical carefully, avoiding dust generation C->D Proceed to handling F Perform experimental work within the fume hood D->F E Keep container sealed when not in use E->F G Decontaminate workspace and equipment F->G Experiment complete H Segregate all waste (solid, liquid, PPE) into labeled hazardous containers G->H I Remove PPE carefully H->I J Wash hands thoroughly I->J K Spill or Exposure Event J->K In case of... L Follow First Aid & Spill Procedures K->L

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.